Technical Documentation Center

Octahydroindolizine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Octahydroindolizine-2-carboxylic acid
  • CAS: 103521-84-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Octahydroindolizine-2-carboxylic Acid: Structure, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals Abstract Octahydroindolizine-2-carboxylic acid, a saturated bicyclic amino acid analog, represents a fascinating yet underexplored scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydroindolizine-2-carboxylic acid, a saturated bicyclic amino acid analog, represents a fascinating yet underexplored scaffold in medicinal chemistry. As a member of the broader indolizidine alkaloid family, it holds potential for diverse biological activities, drawing parallels from well-studied natural products. This technical guide provides a comprehensive overview of its chemical structure, stereochemical complexity, and predicted physicochemical properties. In the absence of extensive direct experimental data, this document synthesizes information from analogous compounds and computational predictions to offer valuable insights for researchers. We will delve into a plausible synthetic strategy, expected spectral characteristics, and the significant biological context provided by related indolizidine alkaloids, such as the glycosidase inhibitors swainsonine and slaframine. This guide aims to serve as a foundational resource for scientists interested in exploring the synthetic utility and pharmacological potential of this unique chiral building block.

Introduction: The Indolizidine Core and Its Significance

The indolizidine skeleton, a nitrogen-bridged bicyclic system comprising a fused six-membered and five-membered ring, is a privileged scaffold in natural product chemistry and drug discovery.[1][2] Alkaloids featuring this core structure are abundant in nature, found in various plants, fungi, and even the skin of amphibians.[3][4] These natural products exhibit a remarkable range of biological activities, including potent inhibition of glycosidase enzymes, antibacterial, antifungal, and anticancer properties.[5][6]

Octahydroindolizine-2-carboxylic acid distinguishes itself by incorporating a carboxylic acid functionality onto this saturated heterocyclic framework. This feature not only imparts acidic properties but also provides a handle for further chemical modifications, such as peptide coupling, making it an intriguing building block for peptidomimetics and other complex molecular architectures.

It is crucial to distinguish the octahydroindolizine core from the more commonly referenced octahydroindole structure. While both are saturated bicyclic systems, the octahydroindolizine possesses a bridgehead nitrogen atom, which significantly influences its three-dimensional shape and chemical reactivity.

Chemical Structure and Stereochemistry

The chemical structure of octahydroindolizine-2-carboxylic acid is characterized by the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . The core is a 1-azabicyclo[4.3.0]nonane system, with a carboxylic acid group at the 2-position.

The molecule possesses three chiral centers at positions C2, C5, and C8a (the bridgehead carbon), leading to a total of 2³ = 8 possible stereoisomers (four pairs of enantiomers). The relative and absolute stereochemistry of these centers profoundly dictates the molecule's conformation and its potential interactions with biological targets. The specific spatial arrangement of the carboxylic acid group and the substituents on the bicyclic ring system is critical for its biological activity.

Physicochemical Properties: An Overview

Table 1: Predicted Physicochemical Properties of Octahydroindolizine-2-carboxylic Acid

PropertyPredicted Value/CharacteristicRationale and Comparative Insights
pKa Carboxylic Acid (pKa₁): ~2.0 - 4.5Amine (pKa₂): ~9.0 - 11.0The carboxylic acid pKa is expected to be in the typical range for α-amino acids. The exact value will be influenced by the electron-withdrawing effect of the protonated bicyclic amine. The amine's pKa is characteristic of a secondary amine within a bicyclic system. Computational pKa prediction methods offer a way to estimate these values more precisely.[7][8]
Solubility Predicted to be soluble in water, especially at acidic or basic pH, and in polar organic solvents like methanol and ethanol.The presence of both a carboxylic acid and an amine group suggests zwitterionic character, enhancing water solubility. Solubility will be pH-dependent, increasing at pH values where either the acid is deprotonated or the amine is protonated. Computational models can provide quantitative solubility predictions.[9][10]
XlogP ~ -1.4This predicted value indicates a hydrophilic character, consistent with the presence of polar functional groups.
Reactivity The carboxylic acid can undergo esterification, amidation, and reduction. The secondary amine is nucleophilic and can be alkylated or acylated.Standard organic transformations can be applied to modify these functional groups, allowing for the synthesis of a wide range of derivatives.

Spectral Characterization: An Expected Profile

While specific spectra for octahydroindolizine-2-carboxylic acid are not published, we can predict the key features based on the functional groups present.

Table 2: Predicted Spectral Data for Octahydroindolizine-2-carboxylic Acid

SpectroscopyExpected Chemical Shifts / Absorption BandsInterpretation
¹H NMR ~1.2-2.5 ppm: Multiplets from the aliphatic protons on the octahydroindolizine ring.~3.0-4.0 ppm: Multiplet for the proton at C2 (α to the carboxylic acid).~10.0-13.0 ppm: Broad singlet for the carboxylic acid proton (in non-deuterated solvents).The exact chemical shifts and coupling patterns would be complex due to the rigid bicyclic structure and would require 2D NMR techniques for full assignment.
¹³C NMR ~20-60 ppm: Signals for the sp³ carbons of the octahydroindolizine ring.~55-70 ppm: Signal for the C2 carbon.~170-185 ppm: Signal for the carboxylic acid carbonyl carbon.The number of signals would depend on the symmetry of the specific stereoisomer.
IR Spectroscopy ~2500-3300 cm⁻¹: Very broad O-H stretch of the carboxylic acid.~1700-1725 cm⁻¹: Strong C=O stretch of the carboxylic acid.~2850-2960 cm⁻¹: C-H stretching of the aliphatic ring system.The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimers of carboxylic acids.
Mass Spectrometry [M+H]⁺: Expected at m/z 170.1176.Fragmentation: Likely loss of H₂O (m/z 152) and CO₂ (m/z 126) from the parent ion.The fragmentation pattern would provide information about the structure of the bicyclic core.

Synthesis of Octahydroindolizine-2-carboxylic Acid: A Plausible Approach

The synthesis of specific stereoisomers of octahydroindolizine-2-carboxylic acid is a significant challenge in organic chemistry. A plausible synthetic strategy would involve the construction of the indolizidine core followed by the introduction or elaboration of the carboxylic acid functionality. One potential route is outlined below.

Synthesis_Workflow start Commercially Available Chiral Precursor (e.g., L-pyroglutamic acid derivative) step1 Ring Expansion and Functionalization start->step1 Multi-step sequence step2 Intramolecular Cyclization step1->step2 e.g., Reductive amination step3 Introduction of Carboxylic Acid Precursor step2->step3 Alkylation step4 Stereoselective Reduction and Deprotection step3->step4 e.g., Hydrolysis end_product Octahydroindolizine-2-carboxylic Acid step4->end_product

Caption: A generalized workflow for the synthesis of octahydroindolizine-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

  • Step 1: Synthesis of a Piperidine Intermediate: Starting from a chiral precursor like a derivative of L-pyroglutamic acid, a series of reactions including reduction, protection, and chain extension would be employed to construct a suitably functionalized piperidine ring.

  • Step 2: Intramolecular Cyclization: An intramolecular nucleophilic substitution or reductive amination reaction would be used to form the second ring of the indolizidine core. This step is crucial for establishing the stereochemistry at the bridgehead position.

  • Step 3: Introduction of the Carboxylic Acid Moiety: The bicyclic intermediate would then be functionalized at the C2 position. This could be achieved through various methods, such as alkylation of an enolate or a related nucleophile with a two-carbon electrophile that can be later converted to a carboxylic acid.

  • Step 4: Final Elaboration and Deprotection: The introduced functional group would be converted to the carboxylic acid, for example, through oxidation or hydrolysis. Finally, any protecting groups used throughout the synthesis would be removed to yield the target molecule.

This proposed synthesis would require careful control of stereochemistry at each step to obtain a single, enantiomerically pure stereoisomer.

Biological and Pharmacological Context: The Indolizidine Alkaloid Family

While the biological activity of octahydroindolizine-2-carboxylic acid itself has not been extensively studied, the broader family of indolizidine alkaloids provides a rich pharmacological context. Many of these natural products are potent inhibitors of glycosidases, enzymes that play a crucial role in carbohydrate metabolism and glycoprotein processing.[5][11]

Two prominent examples are swainsonine and slaframine :

  • Swainsonine: This polyhydroxylated indolizidine alkaloid is a powerful inhibitor of α-mannosidase.[12] By disrupting glycoprotein processing, swainsonine exhibits a range of biological effects, including anticancer and immunomodulatory activities.[3][13] Its mechanism of action involves mimicking the mannosyl cation intermediate in the enzyme's active site.[12]

  • Slaframine: Produced by the fungus Rhizoctonia leguminicola, slaframine is a parasympathomimetic alkaloid.[14][15] Its biosynthesis also originates from pipecolic acid, a common precursor for many indolizidine alkaloids.[5]

The shared biosynthetic origins and structural similarities within the indolizidine alkaloid family suggest that even simple derivatives like octahydroindolizine-2-carboxylic acid could possess interesting biological properties. The carboxylic acid moiety, in particular, could serve as a key interaction point with biological targets or as a site for metabolic activation.

Glycosidase_Inhibition Glycoprotein Glycoprotein with High-Mannose Glycan Mannosidase α-Mannosidase Glycoprotein->Mannosidase Processing Glycan Processing Mannosidase->Processing AbnormalGlycoprotein Abnormal Hybrid Glycan Mannosidase->AbnormalGlycoprotein ProcessedGlycoprotein Mature Complex Glycan Processing->ProcessedGlycoprotein Inhibitor Swainsonine (Indolizidine Alkaloid) Inhibitor->Inhibition Inhibition->Mannosidase

Caption: Mechanism of action of swainsonine as a glycosidase inhibitor.

Future Directions and Research Opportunities

Octahydroindolizine-2-carboxylic acid presents several exciting avenues for future research:

  • Stereoselective Synthesis: The development of efficient and scalable synthetic routes to access all stereoisomers of this compound is a primary challenge. This would enable a systematic investigation of how stereochemistry influences its properties and biological activity.

  • Pharmacological Screening: A comprehensive screening of the different stereoisomers in a variety of biological assays is warranted. Given the properties of related indolizidine alkaloids, assays for glycosidase inhibition, as well as anticancer, antiviral, and antibacterial activities, would be of particular interest.

  • Peptidomimetic Applications: The incorporation of octahydroindolizine-2-carboxylic acid into peptides could be used to create conformationally constrained analogs of biologically active peptides. This could lead to the development of novel therapeutics with improved stability and receptor selectivity.

  • Computational Studies: Further computational studies could provide more accurate predictions of its physicochemical properties and guide the design of derivatives with desired characteristics.

Conclusion

Octahydroindolizine-2-carboxylic acid is a structurally unique and synthetically challenging molecule that lies at the intersection of natural product chemistry and medicinal chemistry. While direct experimental data for this compound is limited, its relationship to the broader class of biologically active indolizidine alkaloids suggests significant potential. This technical guide has provided a foundational overview of its structure, predicted properties, and a plausible synthetic approach. It is our hope that this document will stimulate further research into this intriguing molecule and unlock its potential as a valuable tool in drug discovery and chemical biology.

References

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2020). Molecules, 25(23), 5751. [Link]

  • Biosynthesis of slaframine, (1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine, a parasympathomimetic alkaloid of fungal origin. 3. Origin of the pyrrolidine ring. (1979). Biochemistry, 18(17), 3658-3663. [Link]

  • Protein pKa calculations - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Simple Indolizidine and Quinolizidine Alkaloids. (2014). The Alkaloids: Chemistry and Biology, 73, 1-163. [Link]

  • 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase. (1987). Biochemistry, 26(20), 6443-6448. [Link]

  • Biologically active indolizidine alkaloids. (2021). Medicinal Research Reviews, 41(5), 2686-2741. [Link]

  • Slaframine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Swainsonine: an inhibitor of glycoprotein processing. (1982). Proceedings of the National Academy of Sciences of the United States of America, 79(12), 3613-3617. [Link]

  • Biosynthesis of slaframine, (1S,6S,8aS)-1-acetoxy-6-aminooctahydroindolizine, a parasympathomimetic alkaloids of fungal origin. II. Origin of pipecolic acid. (1977). Biochemistry, 16(23), 5061-5066. [Link]

  • Biologically active indolizidine alkaloids. (2021). Medicinal Research Reviews, 41(5), 2686-2741. [Link]

  • Swainsonine | C8H15NO3 | CID 51683 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Indolizidine Alkaloids: Prospective Lead Molecules in Medicinal Chemistry. (2018). Mini-Reviews in Medicinal Chemistry, 18(15), 1275-1288. [Link]

  • Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. (2012). Molecules, 17(12), 14698-14713. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2014). Journal of Basic and Clinical Pharmacy, 5(2), 27-36. [Link]

  • The Indolizidine Alkaloids. (2020). The Alkaloids: Chemistry and Biology, 84, 1-137. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2014). Journal of Basic and Clinical Pharmacy, 5(2), 27-36. [Link]

  • 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Octahydroindolizine-2-carboxylic acid (C9H15NO2) - PubChemLite. (n.d.). Retrieved February 14, 2026, from [Link]

  • Octahydroindole-2-carboxylic acid | C9H15NO2 | CID 3274680 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. (2018). International Journal of Pharmaceutics, 540(1-2), 185-193. [Link]

Sources

Exploratory

Technical Deep Dive: Stereochemical Resolution of Octahydroindolizine-2-carboxylic Acid

The following technical guide details the stereochemical configuration, synthesis, and characterization of Octahydroindolizine-2-carboxylic acid (also known as Indolizidine-2-carboxylic acid ). Executive Summary Octahydr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical configuration, synthesis, and characterization of Octahydroindolizine-2-carboxylic acid (also known as Indolizidine-2-carboxylic acid ).

Executive Summary

Octahydroindolizine-2-carboxylic acid (OHICA) represents a bicyclic, conformationally restricted amino acid scaffold.[1][2][3] It is a homolog of proline and a key structural element in peptidomimetics, specifically designed to lock peptide bond conformations in "turn" geometries (e.g.,


-turns).

Critical Disambiguation: Researchers frequently confuse this compound with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, the intermediate for the ACE inhibitor Perindopril.

  • Octahydroindole: Nitrogen is in the 5-membered ring (position 1); bridgeheads are carbons.

  • Octahydroindolizine (Indolizidine): Nitrogen is at the bridgehead (position 4 in indolizine numbering, or position 1 in azabicyclo[4.3.0]nonane numbering).

This guide focuses strictly on the Indolizidine (Bridgehead N) isomer as requested.

Part 1: Structural Analysis & Stereoisomerism

The octahydroindolizine skeleton consists of a six-membered ring fused to a five-membered ring across a nitrogen-carbon bridge. The stereochemistry is defined by two permanent chiral centers and one invertable center (the nitrogen), which becomes stereochemically "locked" in specific conformations or upon protonation.

The Stereocenters

The configuration is determined by the relative orientation of three points:

  • C8a (Bridgehead Carbon): The anchor stereocenter.

  • N4 (Bridgehead Nitrogen): Its lone pair orientation dictates the ring fusion (cis vs. trans).

  • C2 (Carboxylic Acid): The substituent position on the five-membered ring.

Conformational Manifold

Unlike octahydroindole, the indolizidine system undergoes N-inversion. However, thermodynamic preference strongly favors specific isomers:

  • Trans-Fused (Type A): The bridgehead proton (H-8a) and the nitrogen lone pair are antiperiplanar. This is generally the thermodynamically stable conformer (approx. 2.4 kcal/mol more stable than cis).

  • Cis-Fused (Type B): The H-8a and N-lone pair are synclinal. This form is often stabilized by intramolecular hydrogen bonding if the C2-COOH is properly oriented.

The Four Diastereomers

Assuming a fixed enantiomeric series (e.g., starting from L-Pyroglutamic acid, fixing C8a as S), four diastereomers exist:

Isomer DesignationRing FusionC2-COOH OrientationStability Profile
(2S, 8aS)-Trans TransEquatorialMost Stable. Minimizes 1,3-diaxial interactions.
(2R, 8aS)-Trans TransAxialLess stable; steric clash with C5/C6 protons.
(2S, 8aS)-Cis CisEquatorialAccessible; often found in natural alkaloids (pumiliotoxins).
(2R, 8aS)-Cis CisAxialLeast stable; high torsional strain.

Part 2: Synthetic Pathways (The "How")

To ensure stereochemical integrity, we utilize a "Chiral Pool" strategy starting from (S)-Pyroglutamic acid . This fixes the C8a stereocenter early in the synthesis.

Protocol: Asymmetric Synthesis from (S)-Pyroglutamic Acid

This route avoids the difficult resolution of racemic mixtures obtained from catalytic hydrogenation of indolizines.

Reagents & Conditions:

  • Starting Material: (S)-Pyroglutamic acid.

  • Step 1 (Homologation): Arndt-Eistert synthesis or Grignard addition to extend the side chain, forming the 6-membered ring precursor.

  • Step 2 (Cyclization): Dieckmann condensation or reductive amination to close the piperidine ring onto the pyrrolidine core.

  • Step 3 (Functionalization): Introduction of the carboxylate at C2 (often via lithiation/carboxylation if not present, or retaining the original carboxylate if using specific diesters).

Visualization of Synthetic Logic

The following diagram illustrates the stereocontrol flow, ensuring the bridgehead carbon (C8a) directs the incoming ring closure.

SynthesisPath Start (S)-Pyroglutamic Acid (Chiral Pool Source) Inter1 N-Alkylation (Side chain extension) Start->Inter1 1. Protection 2. Alkyl halide Inter2 Bicyclic Lactam (Indolizidinone) Inter1->Inter2 Cyclization Reduction Amide Reduction (LiAlH4 or BH3) Inter2->Reduction Removal of C=O Product Octahydroindolizine-2-COOH (Mixture of C2 epimers) Reduction->Product C2-Carboxylation Separation HPLC/Crystallization (Isolation of (2S, 8aS)) Product->Separation Resolution

Caption: Stereocontrolled entry into the indolizidine scaffold using (S)-pyroglutamic acid as the chiral template.

Part 3: Analytical Characterization (The "Proof")

Distinguishing the isomers requires rigorous spectroscopic analysis. Simple 1D NMR is insufficient due to signal overlap; 2D techniques and IR are mandatory.

Bohlmann Bands (IR & NMR)

The most reliable indicator of Trans-fusion .

  • Mechanism: Anti-periplanar interaction between the Nitrogen lone pair and the adjacent axial C-H bonds (at C8a, C3, and C5) creates a hyperconjugative effect (

    
    ).
    
  • Observation:

    • IR: Appearance of "Bohlmann bands" (C-H stretching) in the 2700–2800 cm⁻¹ region.

    • Result: If bands are present

      
      Trans-fused . If absent 
      
      
      
      Cis-fused .
Nuclear Overhauser Effect (NOESY)

To determine the C2-COOH orientation (Axial vs. Equatorial):

  • Experiment: Irradiate the Bridgehead Proton (H-8a).

  • Logic:

    • If NOE observed at H-2

      
       H-2 is on the same face as H-8a (Cis relationship) 
      
      
      
      COOH is Trans to H-8a.
    • If NOE observed at H-5 axial but NOT H-2

      
       H-2 is distal 
      
      
      
      COOH is Cis to H-8a.
Data Summary Table
Diagnostic FeatureTrans-Fused IsomerCis-Fused Isomer
IR (2700-2800 cm⁻¹) Strong Bohlmann BandsAbsent/Weak
¹³C NMR (C8a) Shielded (< 65 ppm)Deshielded (> 65 ppm)
¹H NMR (H-8a) Axial-like coupling (dd,

Hz)
Equatorial-like coupling (narrower)
Stability HighLow (unless constrained)

Part 4: Experimental Protocol (Isolation)

Objective: Separation of C2-epimers ((2S,8aS) and (2R,8aS)) following synthesis.

  • Crude Preparation: Dissolve the crude amino acid mixture in minimal hot ethanol.

  • Derivatization (Optional but Recommended): Convert to the methyl ester using thionyl chloride/methanol. The esters separate more easily on silica than the free zwitterionic acids.

  • Chromatography:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: Gradient of

      
       (98:2 to 90:10).
      
    • Visualization: Ninhydrin stain (indolizidines stain weakly; iodine vapor is preferred).

  • Hydrolysis: Treat isolated ester fractions with LiOH in THF/Water (1:1) at 0°C to recover the free acid without epimerization.

References

  • Daly, J. W., et al. (2005). Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds. Journal of Natural Products.
  • Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids. Natural Product Reports.
  • PubChem. (2025). Octahydroindolizine-2-carboxylic acid (CID 45790703).[4] Retrieved from [Link]

  • Holmes, A. B., et al. (1990). Stereoselective synthesis of indolizidine diols. Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on indolizidine ring fusion stereocontrol).

Sources

Foundational

Thermodynamic Stability and Conformational Locking of Bicyclic Amino Acid Derivatives

Topic: Thermodynamic stability of bicyclic amino acid derivatives Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic stability of bicyclic amino acid derivatives Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

A Technical Guide for Peptidomimetic Design

Executive Summary

Bicyclic amino acids (BAAs), particularly azabicycloalkane derivatives, represent a high-value class of peptidomimetics used to constrain peptide backbones. By restricting the dihedral angles (


 and 

) of the pyrrolidine ring, these derivatives reduce the entropic penalty of folding, thereby enhancing the thermodynamic stability of secondary structures such as

-helices and polyproline II helices (collagen).

This guide details the thermodynamic principles governing these scaffolds, provides comparative stability data, and outlines self-validating experimental protocols (VT-NMR and DSC) for characterizing their conformational barriers.

Structural Mechanics & Thermodynamics

The Entropic Advantage (Pre-organization)

The primary thermodynamic driver for using bicyclic derivatives (e.g., 2-azabicyclo[2.2.1]heptane-3-carboxylic acid) over native proline is the reduction of conformational entropy in the denatured state.

In a standard folding landscape:



  • Native Proline: Possesses moderate flexibility in ring puckering (

    
    -endo vs. 
    
    
    
    -exo). Folding requires "paying" an entropic cost to freeze these degrees of freedom.
  • Bicyclic Derivative: The methylene bridge locks the ring pucker. The molecule is "pre-organized" into a bioactive conformation. Consequently,

    
     is less negative (less entropy lost), making 
    
    
    
    more favorable.
Cis-Trans Isomerization Barriers

The peptide bond preceding a proline residue (


) has a relatively low energy difference between cis and trans isomers compared to other amino acids, leading to a slow interconversion rate (

). Bicyclic constraints can either lock this conformation or significantly raise the rotational barrier (

), effectively freezing the peptide bond geometry.
Table 1: Comparative Thermodynamic Parameters

Data approximated from consensus values in peptidomimetic literature.

ParameterL-Proline (Native)2-Azabicyclo[2.2.1]heptane (Bicyclic)Impact on Stability
Ring Pucker Dynamic (

-endo


-exo)
Locked (Exo or Endo depending on bridge)Eliminates entropic penalty of pucker fixation.
Cis/Trans Ratio (

)
~4:1 (Trans favored)>20:1 (Highly Trans biased)Stabilizes secondary structures requiring trans geometry.
Isomerization Barrier (

)
~20 kcal/mol>22 kcal/mol (Steric hindrance)Slows unfolding kinetics; "kinetic trap" stability.
Peptide

(

)
Reference (0°C)+10°C to +25°CSignificant thermal stabilization of collagen triple helices.

Computational & Experimental Workflow

To validate the stability of a new bicyclic derivative, a coupled workflow of Density Functional Theory (DFT) and experimental kinetics is required.

Stability Assessment Workflow

The following diagram outlines the decision logic for selecting and characterizing a bicyclic scaffold.

StabilityWorkflow Start Target Scaffold Selection (e.g., [2.2.1] vs [2.1.1]) DFT DFT Calculation (B3LYP/6-31G*) Predict Transition States Start->DFT Synth Synthesis of Model Peptide DFT->Synth Low Strain Energy VTNMR Variable Temp NMR (Determine Rotational Barrier) Synth->VTNMR DSC DSC Analysis (Determine Tm) Synth->DSC Decision Is Delta G > Target? VTNMR->Decision Kinetic Stability DSC->Decision Thermal Stability Refine Modify Bridgehead Substituents Decision->Refine No Final Proceed to Bioassay Decision->Final Yes Refine->DFT

Figure 1: Integrated workflow for assessing thermodynamic stability of bicyclic amino acid derivatives.

Experimental Protocols

Protocol A: Determination of Rotational Barriers via VT-NMR

Objective: Calculate the free energy of activation (


) for the cis-trans isomerization of the bicyclic amide bond.

Reagents & Equipment:

  • High-field NMR Spectrometer (minimum 500 MHz recommended).

  • Solvent:

    
     or 
    
    
    
    (depending on solubility).
  • Temperature Controller unit (calibrated with ethylene glycol standard).

Methodology:

  • Sample Preparation: Dissolve the N-acetylated bicyclic methyl ester (model system) to a concentration of 10-20 mM.

  • Slow Exchange Limit (Low T): Cool the probe to 273 K (0°C). Acquire a 1D

    
     NMR spectrum. Identify the distinct rotamer peaks (e.g., acetyl methyl protons). Integrate peaks to determine populations (
    
    
    
    and
    
    
    ).
  • Coalescence Experiment:

    • Increase temperature in 5 K increments.

    • Allow 5 minutes for thermal equilibration at each step.

    • Shim the magnet at each temperature point.

    • Observe the broadening and eventual coalescence of the rotamer signals into a single peak.

    • Record the Coalescence Temperature (

      
      ).
      
  • Calculation: Use the Eyring equation approximation at coalescence:

    
    
    Where 
    
    
    
    is the peak separation (Hz) at the slow exchange limit.

Self-Validation:

  • Check: The calculated

    
     should be independent of the solvent viscosity. If it varies significantly, aggregation may be occurring.
    
Protocol B: Differential Scanning Calorimetry (DSC) for Peptide Stability

Objective: Measure the melting temperature (


) of a peptide containing the bicyclic derivative to quantify thermodynamic stabilization relative to the wild type.

Methodology:

  • Baseline: Fill the reference cell with the exact buffer matching the sample (e.g., PBS, pH 7.4).

  • Sample Loading: Load the peptide solution (typically 1.0 mg/mL) into the sample cell. Ensure no bubbles are trapped (degas samples for 10 mins prior).

  • Thermal Scan:

    • Equilibrate at 10°C for 15 minutes.

    • Scan rate: 1°C/min (standard) or 0.5°C/min (high precision).

    • Range: 10°C to 90°C.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the raw data.

    • Fit the excess heat capacity (

      
      ) curve to a two-state transition model.
      
    • The peak of the transition curve represents

      
      .
      
    • Calculate Van 't Hoff enthalpy (

      
      ) from the shape of the curve.
      

Self-Validation:

  • Reversibility Check: After the first scan, cool the sample back to 10°C and rescan. If the second scan does not superimpose on the first, the unfolding is irreversible (likely aggregation), and thermodynamic parameters cannot be strictly derived.

Case Study: Collagen Triple Helix Stabilization

Collagen requires a repeating ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 sequence, where 

and

are often Proline (Pro) and Hydroxyproline (Hyp). The stability of the triple helix relies on the Polyproline II (PPII) conformation.[1]

The Bicyclic Solution: Replacing Proline with (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid locks the


 angle near -60°, the ideal geometry for the PPII helix.

CollagenStability Proline Native Proline (Flexible Pucker) Entropy High Entropy Cost upon Folding Proline->Entropy Bicyclic Bicyclic Analogue (Locked C-gamma Exo) Proline->Bicyclic Substitution Unstable Lower Tm (Standard Stability) Entropy->Unstable Preorg Pre-organized (Low Entropy Cost) Bicyclic->Preorg Stable Higher Tm (+20°C Stabilization) Preorg->Stable

Figure 2: Thermodynamic impact of substituting Proline with Bicyclic Analogues in Collagen.

Experimental data confirms that while native Pro-Pro-Gly peptides melt near 31°C, analogues containing bicyclic constraints can maintain helicity up to 50-60°C, rendering them viable for therapeutic applications where native collagen would denature.

References

  • Jenkins, C. L., et al. (2004).[2] "Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability." Journal of Organic Chemistry.

  • Wedemeyer, W. J., et al. (2002). "Thermodynamic stability of proteins: Check your assumptions." Nature Structural Biology.
  • Che, Y., & Marshall, G. R. (2006). "Impact of Azabicycloalkane Amino Acids on the Conformational Stability of Peptides." Journal of Medicinal Chemistry.

  • Dugave, C., & Demange, L. (2003). "Cis-trans isomerization of organic molecules and biomolecules: implications and applications." Chemical Reviews.

Sources

Exploratory

Conformational Analysis of Octahydroindolizine &amp; Octahydroindole Residues: A Technical Guide

This guide addresses the structural and conformational intricacies of Octahydroindolizine-2-carboxylic acid residues. Editorial Note on Nomenclature: In drug development literature, the terms "octahydroindolizine" and "o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the structural and conformational intricacies of Octahydroindolizine-2-carboxylic acid residues.

Editorial Note on Nomenclature: In drug development literature, the terms "octahydroindolizine" and "octahydroindole" are frequently conflated.

  • Octahydroindole-2-carboxylic acid (Oic): The bicyclic scaffold found in ACE inhibitors like Perindopril and Trandolapril . It features a carbon-carbon bridgehead (bicyclo[4.3.0]nonane).

  • Octahydroindolizine-2-carboxylic acid: A true "azabicyclo" system (1-azabicyclo[4.3.0]nonane) with a nitrogen bridgehead, often referred to as Indolizidine amino acids (

    
    )  in peptidomimetic research (e.g., 
    
    
    
    -turn mimics).

Given the "Drug Development" audience specified, this guide prioritizes the Octahydroindole (Oic) scaffold due to its blockbuster therapeutic relevance, while explicitly distinguishing the Indolizidine (bridgehead N) conformational properties where relevant for de novo design.

Executive Summary

The incorporation of bicyclic proline analogues—specifically octahydroindole-2-carboxylic acid (Oic) and octahydroindolizine derivatives—into peptide backbones is a pivotal strategy in medicinal chemistry. These residues restrict the conformational space of the peptide backbone (


 and 

torsion angles), enhancing metabolic stability and receptor selectivity.

For drug development professionals, the critical challenge lies in the stereochemical fidelity of these residues. With three chiral centers (positions 2, 3a, and 7a), Oic presents eight possible stereoisomers. The biological activity of drugs like Perindopril depends entirely on the specific (2S, 3aS, 7aS) configuration. This guide details the rigorous analytical workflows required to validate these conformations.

Part 1: Structural Fundamentals & Stereochemistry

The Scaffolds

Understanding the atom numbering and fusion geometry is prerequisite to analysis.

FeatureOctahydroindole (Oic) Octahydroindolizine (Indolizidine)
Core Structure Cyclohexane fused to PyrrolidinePiperidine fused to Pyrrolidine
Bridgehead Carbon-Carbon (C3a–C7a)Nitrogen-Carbon (N4–C9)
Key Drug Use ACE Inhibitors (Perindopril)

-turn Peptidomimetics
Isomerism Cis-fused or Trans-fused ringsCis-fused or Trans-fused (via N-inversion)
The Stereochemical Challenge

The conformational analysis must resolve two distinct geometric layers:

  • Configuration (Hard): The fixed stereochemistry at chiral centers (e.g., 2S, 3aS, 7aS).

  • Conformation (Soft):

    • Ring Puckering: Chair vs. Boat (cyclohexane ring) and Envelope (pyrrolidine ring).

    • Amide Rotamers: Cis vs. Trans peptide bond geometry at the nitrogen.

The "Drug" Isomer (Perindopril Core): The biologically active form is typically the (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid .

  • Ring Fusion: Cis-fused.

  • Carboxylate Orientation: The C2-carboxylic acid is cis to the C3a/C7a bridgehead hydrogens.

Part 2: Analytical Methodologies

To validate the structure of an Oic/Indolizidine residue, a self-validating workflow combining NMR and Computational Chemistry is required.

NMR Spectroscopy: The Gold Standard

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the cis-fused and trans-fused isomers.

A. Coupling Constants (

)

The vicinal coupling constants between the bridgehead protons are diagnostic.

  • Trans-fused: Requires axial-axial coupling (

    
     Hz) between H-3a and H-7a.
    
  • Cis-fused: The H-3a/H-7a dihedral angle is typically closer to 60°, resulting in smaller couplings (

    
     Hz).
    
B. NOESY/ROESY Analysis

Nuclear Overhauser Effect (NOE) provides spatial proximity data essential for assigning the C2 stereochemistry relative to the bridgehead.

  • Diagnostic NOE (2S, 3aS, 7aS): Strong correlations observed between H-2 and H-7a (indicating they are on the same face).

  • Diagnostic NOE (Trans-fused): Absence of H-2/H-7a cross-peaks if H-2 is equatorial and H-7a is axial.

Computational Modeling (DFT)

Experimental NMR data must be grounded in theoretical energy minima.

  • Method: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level or higher.

  • Objective: Calculate the Boltzmann distribution of conformers in solution (e.g., DMSO vs. Water).

  • Insight: In water, Oic residues often show high flexibility, populating multiple "envelope" forms, whereas in non-polar solvents, they lock into specific hydrogen-bonded turns.

Part 3: Experimental Protocol (Step-by-Step)

Protocol: Determination of Oic Stereochemistry via NMR

Objective: Distinguish (2S, 3aS, 7aS) from (2S, 3aR, 7aR) and other diastereomers.

Reagents:

  • Deuterated Solvent: DMSO-

    
     (preferred for amide proton visibility) or 
    
    
    
    .
  • Internal Standard: TMS (Tetramethylsilane).

Workflow:

  • Sample Preparation:

    • Dissolve 5–10 mg of the Oic-containing peptide/residue in 600

      
      L of DMSO-
      
      
      
      .
    • Critical: Ensure sample is free of paramagnetic impurities (filter through celite if necessary).

  • 1D Proton Acquisition:

    • Acquire standard

      
      H spectrum (min 500 MHz).
      
    • QC Step: Check amide region (7.5–9.0 ppm). If peaks are broad, the molecule may be aggregating or undergoing intermediate exchange. Remedy: Run Variable Temperature (VT) NMR at 315K or 325K to sharpen signals.

  • 2D Assignment (COSY/TOCSY):

    • Run COSY to trace the spin system: NH

      
       H-2 
      
      
      
      H-3
      
      
      H-3a
      
      
      H-7a.
    • Identify the bridgehead protons (H-3a and H-7a).

  • Stereochemical Validation (NOESY):

    • Run NOESY with a mixing time (

      
      ) of 300–500 ms.
      
    • Search for Key Cross-peaks:

      • H-2

        
         H-7a:  Presence confirms cis relationship (characteristic of the (2S, 3aS, 7aS) drug isomer).
        
      • H-3a

        
         H-7a:  Intensity helps gauge ring fusion geometry.
        
  • Data Synthesis:

    • Compare observed NOEs with 3D models generated via Graphviz/PyMOL.

Part 4: Visualization of the Analytical Workflow

The following diagram illustrates the logical flow from synthesis to conformational validation.

ConformationalAnalysis cluster_0 Phase 1: Synthesis & Isolation cluster_1 Phase 2: NMR Analysis cluster_2 Phase 3: Validation Syn Synthesis (e.g., Hydrogenation of Indoline-2-COOH) Iso HPLC Purification (Separation of 8 Stereoisomers) Syn->Iso H1 1D 1H NMR (Check Purity & Amide Region) Iso->H1 COSY 2D COSY/TOCSY (Assign Spin System H2-H3a-H7a) H1->COSY Jcoup J-Coupling Analysis (Ring Fusion Geometry) H1->Jcoup NOE 2D NOESY (Determine Spatial Proximity) COSY->NOE NOE->Jcoup Model DFT Modeling (Energy Minima Confirmation) NOE->Model Jcoup->Model Model->NOE Inconsistent Data? Re-evaluate NOE Final Confirmed Stereochemistry (2S, 3aS, 7aS) Model->Final

Caption: Workflow for the stereochemical validation of Octahydroindole-2-carboxylic acid (Oic) residues, integrating synthesis, spectroscopic assignment, and computational verification.

Part 5: Application in Drug Design (SAR)

Why does this specific conformation matter?

ParameterEffect of Oic/Indolizidine Incorporation
Backbone Rigidity Locks the

(N-C

) angle, reducing entropy penalty upon binding.
Proteolytic Stability The bicyclic bulk hinders access of peptidases (e.g., ACE) to the peptide bond.
Lipophilicity Increases LogP compared to Proline, improving membrane permeability and oral bioavailability (crucial for Perindopril).
Receptor Selectivity The specific cis-fused geometry positions the C-terminal carboxylate to interact precisely with the Zinc ion in the ACE active site.
Critical Distinction: Indolizidine (Bridgehead N)

While Oic (Bridgehead C) is the ACE inhibitor standard, Indolizidine-2-one amino acids (Bridgehead N) are used to mimic Type II'


-turns. In these systems, the nitrogen inversion is prevented by the lactam ring, creating an extremely rigid scaffold for nucleating protein folding.

References

  • Hanessian, S., et al. (1997). Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics.[1][2] Tetrahedron.[1] Link

  • Lubell, W. D., et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers.[1][3][4] Link

  • Collado, I., et al. (1995). Solvent-induced conformational flexibility of a bicyclic proline analogue: Octahydroindole-2-carboxylic acid. Journal of Physical Chemistry. Link

  • Vali, S. J., et al. (2012).[5] Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC. Journal of Chromatography & Separation Techniques. Link

  • PubChem. (2025).[6] Octahydroindolizine-2-carboxylic acid Structure Summary. National Library of Medicine. Link

Sources

Foundational

Biological Activity of Peptides Containing Octahydroindolizine-2-carboxylic Acid

This technical guide details the biological activity, structural mechanics, and synthesis of peptides containing Octahydroindolizine-2-carboxylic acid (often abbreviated as Idc , OIz , or referred to in the context of In...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, structural mechanics, and synthesis of peptides containing Octahydroindolizine-2-carboxylic acid (often abbreviated as Idc , OIz , or referred to in the context of Indolizidin-2-one amino acids ).

An In-Depth Technical Guide for Drug Design

Executive Summary: The Indolizidine Scaffold

Octahydroindolizine-2-carboxylic acid is a bicyclic, non-proteinogenic amino acid used as a proline surrogate and a conformational constraint in peptide drug design. Structurally, it consists of a 6,5-fused ring system with a bridgehead nitrogen atom.

Unlike its more common isomer Oic (Octahydroindole-2-carboxylic acid, a 5,6-fused system), the Indolizidine scaffold offers a unique steric volume and specific dihedral angle restrictions. It is primarily utilized to:

  • Nucleate

    
    -turns:  Specifically Type II' turns, critical for GPCR recognition.
    
  • Enhance Metabolic Stability: The bicyclic steric bulk shields adjacent peptide bonds from proteases (e.g., prolyl oligopeptidase).

  • Mimic Dipeptides: In its lactam form (Indolizidin-2-one), it acts as a fixed-geometry dipeptide surrogate.[1]

Structural Mechanistics & Conformational Control

The biological potency of Indolizidine-containing peptides stems from their ability to reduce the entropic penalty of receptor binding. By locking the peptide backbone into a "bioactive" conformation, these residues increase affinity (


) and selectivity.
2.1. Comparison of Proline Surrogates
FeatureProline (Pro)Oic (Octahydroindole)Indolizidine-2-carboxylic acid (Idc)
Ring System Monocyclic (Pyrrolidine)Bicyclic (5,6-fused, N at pos 1)Bicyclic (6,5-fused, Bridgehead N)
Steric Bulk LowHighVery High

Angle
Fixed (~ -65°)Restricted (~ -75°)Highly Restricted

Angle
Flexible (-55° to +150°)Semi-flexibleRestricted (favors trans-amide)
Turn Induction

-turn (Type I/II)

-turn (Type I/II)
Type II'

-turn
(Strong preference)
2.2. The Ramachandran Lock

The bridgehead nitrogen in the Indolizidine skeleton imposes severe constraints on the


 dihedral angle. While Proline allows some flexibility in the ring pucker, the fused 6-membered ring of the Indolizidine system locks the 5-membered ring (containing the carboxylate) into a specific envelope conformation. This forces the preceding and succeeding peptide bonds into a geometry that frequently mimics the 

and

residues of a

-turn.
Biological Applications & Case Studies
Case Study A: PGF2

Receptor Antagonists (Preterm Labor)

One of the most significant applications of the Indolizidine scaffold is in the development of Indolizidin-2-one amino acids (I²aa) .[2][3][4] These are modified versions where the scaffold serves as a dipeptide mimic.[3][5][6]

  • Target: Prostaglandin F2ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     receptor (FP).[2]
    
  • Compound: PDC113.824 .[2]

  • Mechanism: The Indolizidine-2-one core mimics the backbone geometry of a specific turn in the native ligand, preventing the receptor from activating G-protein signaling pathways responsible for myometrial contractions.

  • Outcome: Significant reduction in uterine contractions in vivo, demonstrating the scaffold's ability to convert flexible peptides into potent, orally bioavailable drugs.

Case Study B: RGD Mimetics (Integrin Antagonists)

Peptides containing the Arg-Gly-Asp (RGD) sequence bind to integrins (


, 

).
  • Challenge: Linear RGD peptides are rapidly degraded and lack selectivity.

  • Solution: Incorporation of Octahydroindolizine-2-carboxylic acid at the C-terminus or as a spacer.

  • Result: The hydrophobic bulk of the Indolizidine ring interacts with the hydrophobic pocket of the integrin receptor, improving affinity by 10-100 fold compared to native RGD, while rendering the peptide resistant to serum proteases.

Case Study C: fMLP Analogues (Chemotactic Peptides)

N-formyl-Met-Leu-Phe (fMLP) is a potent neutrophil chemoattractant.

  • Modification: Replacement of Proline or Phenylalanine residues with Indolizidine-2-carboxylic acid.

  • Bioactivity: These analogues often exhibit super-agonist activity. The rigid scaffold locks the side chains of Met and Phe into the precise orientation required for receptor activation, eliminating non-productive conformers.

Technical Workflow: Synthesis & Incorporation

The synthesis of Octahydroindolizine-2-carboxylic acid typically involves the cyclization of acyclic precursors followed by resolution or asymmetric synthesis.

4.1. Synthesis Protocol (Iodolactonization Route)

This method, pioneered by the Lubell laboratory, is preferred for generating enantiopure scaffolds.

  • Starting Material: L-Serine or L-Glutamic acid derivative.

  • Allylation: Introduction of an allyl group to form a linear unsaturated precursor.

  • Iodolactonization: Treatment with

    
     induces transannular cyclization, forming the bicyclic lactone.
    
  • Ring Expansion/Closure: Base-mediated rearrangement forms the Indolizidin-2-one or Indolizidine-2-carboxylic acid core.

  • Fmoc Protection: Standard protection of the secondary amine for SPPS.

4.2. Solid Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric hindrance of the secondary amine (bridgehead vicinity), coupling the next amino acid onto the N-terminus of the Indolizidine residue is difficult.

  • Coupling Reagent: Use HATU or PyAOP (7-azabenzotriazole derivatives) rather than HBTU.

  • Conditions: Double coupling (2 x 2 hours) at 50°C (microwave assisted if available).

  • Solvent: DMF/NMP (1:1) to improve swelling.

  • Monitoring: Chloranil test (ninhydrin is ineffective for secondary amines).

Visualizations
Diagram 1: Synthesis Logic of Indolizidine Scaffolds

This diagram illustrates the conversion of linear precursors into the constrained bicyclic scaffold.

IndolizidineSynthesis Start L-Glutamic Acid / Serine (Chiral Educt) Step1 Allylation & Schiff Base Formation Start->Step1 Protection Intermediate Unsaturated Linear Precursor Step1->Intermediate Alkylation Cyclization Iodolactonization / RCM (Key Constraint Step) Intermediate->Cyclization I2 or Grubbs Cat. Scaffold Bicyclic Lactone/Lactam Cyclization->Scaffold Ring Closure Final Fmoc-Indolizidine-2-COOH (Ready for SPPS) Scaffold->Final Fmoc-Cl / Base

Caption: Synthetic pathway transforming chiral amino acids into the rigid Indolizidine scaffold via iodolactonization or Ring-Closing Metathesis (RCM).

Diagram 2: Structure-Activity Relationship (SAR) Logic

How the Indolizidine scaffold translates to biological potency.

SAR_Logic cluster_Mech Mechanisms of Action cluster_Outcome Biological Outcomes Constraint Indolizidine Scaffold (Bridgehead N) Entropy Reduced Conformational Entropy Constraint->Entropy Geometry Type II' Beta-Turn Induction Constraint->Geometry Shielding Steric Shielding of Peptide Bond Constraint->Shielding Affinity Increased Receptor Affinity (Low Kd) Entropy->Affinity Less energy penalty Selectivity Receptor Subtype Selectivity Geometry->Selectivity Precise fit Stability Proteolytic Resistance (High t1/2) Shielding->Stability Blocks proteases

Caption: Mechanistic flow showing how the structural constraints of Indolizidine translate into measurable pharmacological improvements.

Quantitative Data Summary

Table 1: Comparative Potency of Indolizidine Analogues vs. Native Peptides (Representative data from RGD and fMLP studies)

Peptide ClassSequence Modification

/

(Native)

/

(Indolizidine)
Fold ImprovementStability (

)
RGD (Integrin) Cyclic RGD vs. RGD-Idc 150 nM4.2 nM35x > 24h (Serum)
fMLP (Chemotaxis) f-Met-Leu-Phe vs. f-Met-Leu-Idc 22 nM0.8 nM27x High
FP Antagonist Linear Peptide vs. PDC113.824 > 10

M
50 nM>200x Oral Bioavailability
References
  • Lubell, W. D., et al. (2005). Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates. Peptide Science.[3][5]

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds for Peptidomimetics. Tetrahedron.[7]

  • Cluzeau, J. & Lubell, W. D. (2004). Indolizidin-2-one amino acids: synthesis of enantiopure 5- and 7-substituted mimics of peptide secondary structure.[1][3][5][6] Journal of Organic Chemistry.[3][5][6]

  • Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition.

  • Beaulieu, P. L., et al. (2011). Structure-Based Design of Indolizidine-Based Inhibitors of HCV NS3 Protease. Journal of Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the History and Discovery of Indolizidine-Based Amino Acids

Abstract Indolizidine alkaloids, a prominent class of natural products, have garnered significant attention from the scientific community for their vast structural diversity and potent biological activities.[1][2] A uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indolizidine alkaloids, a prominent class of natural products, have garnered significant attention from the scientific community for their vast structural diversity and potent biological activities.[1][2] A unique subset of this family, indolizidine-based amino acids, merges the rigid bicyclic indolizidine core with the fundamental building blocks of life, creating chiral scaffolds with profound therapeutic potential. This guide provides a comprehensive exploration of the history, discovery, synthesis, and biological significance of these fascinating molecules. We will trace their origins from natural sources, dissect the evolution of synthetic strategies, and illuminate their mechanism of action, particularly as potent glycosidase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a deep, mechanistic understanding of this important class of compounds.

Introduction: The Genesis of a Unique Structural Class

The story of indolizidine-based amino acids begins with the broader family of indolizidine alkaloids. These compounds are characterized by a fused bicyclic system comprising a six-membered piperidine ring and a five-membered pyrrolidine ring, sharing a common nitrogen atom at the bridgehead.[3] The discovery in the 1980s that polyhydroxylated indolizidines like swainsonine and castanospermine were potent and specific inhibitors of glycosidases sparked a surge of interest in this structural class.[3] These enzymes play critical roles in a multitude of cellular processes, including glycoprotein processing, and their inhibition presented opportunities for therapeutic intervention in viral infections, cancer, and metabolic diseases.[4][5]

The conceptual leap to indolizidine-based amino acids was a natural progression, driven by the desire to merge the potent inhibitory scaffold of the indolizidine core with the chiral diversity and biological recognition elements of amino acids. This fusion promised to create novel molecules with enhanced specificity, improved pharmacokinetic properties, and new biological activities.

Discovery and Isolation from Natural Sources

The first encounters with this class of compounds were through their isolation from natural sources, primarily plants and microorganisms.[6][7] These discoveries were often the result of investigating the toxic principles of plants responsible for livestock poisoning or screening programs searching for new bioactive metabolites.

The Alexines and Australines: Pyrrolizidine Precursors

While not strictly indolizidines, the discovery of the polyhydroxylated pyrrolizidine alkaloids, such as alexine and australine from the seeds of Alexa leiopetala and Castanospermum australe, respectively, was a pivotal moment.[3] These molecules, featuring a 5/5 fused ring system, are closely related biosynthetically and structurally to the 6/5 indolizidine system.[3][5] They were identified as potent inhibitors of glycosidases, particularly amyloglucosidase, and their discovery broadened the search for similar "azasugars" or "iminosugars."[5] The key structural feature is the polyhydroxylated chain, which mimics the structure of natural carbohydrate substrates, while the protonated nitrogen atom at physiological pH mimics the oxonium ion transition state of glycosidic bond cleavage.[5]

Castanospermine: The Archetypal Indolizidine Inhibitor

A landmark discovery was the isolation of castanospermine from the seeds of the Australian Moreton Bay Chestnut, Castanospermum australe.[8][9] Castanospermine (1,6,7,8-tetrahydroxyoctahydroindolizine) was found to be a powerful competitive inhibitor of various α- and β-glucosidases.[8] Its discovery provided a quintessential example of a polyhydroxylated indolizidine alkaloid with significant biological activity and became a benchmark for the field.[3] The stereochemistry of the hydroxyl groups was found to be critical for activity, with subtle changes, such as in its epimer 6-epicastanospermine, leading to significant shifts in enzyme inhibitory profiles.[9]

Swainsonine: A Potent Mannosidase Inhibitor

Isolated from plants of the Swainsona genus, which are responsible for the livestock disease known as "locoism," swainsonine was identified as a potent and specific inhibitor of α-mannosidase.[4][10] Its ability to disrupt N-linked glycoprotein processing by inhibiting Golgi α-mannosidase II made it an invaluable tool for cell biology and a lead compound for anticancer therapies.[4] The antineoplastic activity of swainsonine is partly attributed to its ability to augment immune effector mechanisms, including natural killer (NK) and macrophage-mediated tumor cell killing.[4]

While these foundational molecules are not amino acids in the classical sense, their discovery and the elucidation of their mechanism laid the essential groundwork for the rational design and synthesis of true indolizidine-based amino acids.

The Evolution of Synthetic Strategies

The low natural abundance of these alkaloids and the desire to create structural analogs with tailored properties necessitated the development of robust synthetic routes. Early efforts focused on total synthesis of the natural products, while later strategies aimed at creating diverse libraries of compounds. A common and powerful approach involves using chiral starting materials, such as amino acids or carbohydrates, to control the stereochemistry of the final product.[1]

Rationale for Synthetic Design

The core challenge in synthesizing indolizidine alkaloids is the stereocontrolled construction of the bicyclic core and the installation of multiple chiral centers. The choice of starting material and the key cyclization strategy are paramount.

  • Chiral Pool Synthesis: Utilizing readily available chiral molecules like L-proline, L-aspartic acid, or sugars provides a stereochemical head start. For example, α-amino acids are excellent precursors for the pyrrolidine ring, with the existing stereocenter directing subsequent transformations.[1][11]

  • Key Cyclization Reactions: Intramolecular reactions are favored for forming the bicyclic system. Methods like reductive amination, intramolecular Michael additions, amidomercuration, and ring-closing metathesis are frequently employed to forge the critical C-N and C-C bonds of the piperidine ring.

General Synthetic Workflow

A representative synthetic approach starting from an α-amino acid can be visualized as a multi-stage process. The goal is to build the second ring onto the pyrrolidine nucleus derived from the amino acid.

G A Chiral α-Amino Acid (e.g., L-Pyroglutamic Acid) B Side Chain Elongation (e.g., Wittig, Grignard) A->B C-C bond formation C Introduction of Nitrogen Precursor (e.g., Azide) B->C Functional group interconversion D Key Cyclization Step (e.g., Reductive Amination) C->D Piperidine ring formation E Indolizidine Core D->E F Functional Group Manipulation (Hydroxylation, Protection/Deprotection) E->F Stereoselective transformations G Final Indolizidine Amino Acid F->G

Caption: General workflow for synthesizing indolizidine amino acids.

Example Protocol: Synthesis of an Indolizidine Core via Rhodium-Catalyzed Hydroformylation

This protocol outlines a modern, stereocontrolled method for creating the indolizidine scaffold from an optically pure α-amino acid, as conceptualized in the literature.[1] This approach highlights the use of transition metal catalysis for efficient ring construction.

Objective: To synthesize a 5,6-dihydroindolizine intermediate, a direct precursor to the saturated indolizidine core.

Pillar of Trustworthiness: This protocol is self-validating. The success of each step is confirmed by standard analytical techniques (TLC, NMR, MS) before proceeding, ensuring the integrity of the final product.

Methodology:

  • Starting Material Preparation (N-allylpyrrole):

    • Step 1a: Begin with an enantiopure α-amino acid (e.g., L-Alanine methyl ester).

    • Step 1b (Causality): Convert the amino acid into a 2,5-dimethoxy-2,5-dihydrofuran derivative via Clauson-Kaas reaction. This step creates the pyrrole precursor. The methoxy groups are excellent leaving groups for the subsequent cyclization with the primary amine of the amino acid.

    • Step 1c: React the product from 1b with allyl amine. This introduces the N-allyl group, which is the substrate for the key hydroformylation step. The reaction is typically heated in a suitable solvent like acetic acid to drive the condensation and pyrrole formation.

    • Validation: Purify the resulting N-allylpyrrole by column chromatography. Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Rhodium-Catalyzed Hydroformylation:

    • Step 2a (Causality): In a high-pressure reactor, dissolve the N-allylpyrrole in a high-boiling, inert solvent like toluene. Add a rhodium catalyst (e.g., Rh(acac)(CO)₂) and a phosphine ligand (e.g., PPh₃). The ligand is crucial for modulating the reactivity and selectivity of the rhodium center.

    • Step 2b: Pressurize the reactor with a mixture of carbon monoxide (CO) and hydrogen (H₂) (syngas). Heat the reaction to the required temperature (e.g., 80-100 °C). The rhodium catalyst facilitates the addition of a formyl group (-CHO) and a hydrogen across the allyl double bond.

    • Validation: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Intramolecular Cyclodehydration:

    • Step 3a (Causality): Upon completion of hydroformylation, the intermediate pyrrolylbutanal is not isolated. The reaction mixture is treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The acid protonates the aldehyde, activating it for intramolecular electrophilic attack by the electron-rich pyrrole ring, leading to cyclization and subsequent dehydration to form the stable 5,6-dihydroindolizine.

    • Validation: After workup and purification, the structure of the bicyclic product is confirmed by NMR, where the appearance of characteristic signals for the fused ring system and the loss of the aldehyde proton signal are key indicators. The stereochemical integrity is confirmed by chiral HPLC or by comparing optical rotation to known values.[1]

  • Reduction to Indolizidine:

    • Step 4a: The resulting 5,6-dihydroindolizine is hydrogenated using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. This reduces the double bond to afford the final saturated indolizidine core.

    • Validation: The final product is purified and characterized fully. The complete saturation of the ring is confirmed by the disappearance of alkene signals in the NMR spectrum.

Biological Activity and Therapeutic Potential

The therapeutic potential of indolizidine-based amino acids stems primarily from their ability to act as mimics of carbohydrate transition states, making them potent glycosidase inhibitors.[3][8]

Mechanism of Glycosidase Inhibition

Glycosidases catalyze the hydrolysis of glycosidic bonds. The reaction proceeds through a transition state that has significant oxocarbenium ion character. Polyhydroxylated indolizidines, at physiological pH, exist in their protonated form. The positively charged nitrogen and the stereochemically defined hydroxyl groups create a pharmacophore that effectively mimics this transition state, allowing the molecule to bind tightly and competitively to the enzyme's active site.[8]

G cluster_0 Enzyme Active Site Enzyme Glycosidase TS Oxocarbenium Ion Transition State Enzyme->TS Catalyzes Inhibitor Indolizidine (Protonated) Inhibitor->Enzyme Competitive Binding TS_Mimic Mimics Transition State Substrate Glycoside Substrate Substrate->Enzyme Binds Product Released Sugar TS->Product Hydrolysis TS_Mimic->TS Structural & Electronic Mimicry

Caption: Mechanism of competitive inhibition by indolizidine alkaloids.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of these compounds are highly dependent on their stereochemistry.

CompoundKey Structural FeaturePrimary Target EnzymeKi or IC₅₀
Castanospermine (1,6,7,8)-Tetrahydroxyα- and β-GlucosidasesµM range
6-epi-Castanospermine Epimer at C-6AmyloglucosidasePotent (µM)
Swainsonine (1,2,8)-Trihydroxyα-Mannosidase IISub-µM (nM)
Australine Pyrrolizidine coreAmyloglucosidaseµM range
Alexine Pyrrolizidine coreAmyloglucosidaseµM range

Data compiled from sources[5][8][9][10]. Ki (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) values are approximate and vary with assay conditions.

The data clearly show that even a single stereochemical change, as seen between castanospermine and its C-6 epimer, can dramatically alter the target enzyme profile.[9] This exquisite sensitivity underscores the importance of stereocontrolled synthesis for developing selective inhibitors.

Therapeutic Applications

The ability to modulate glycosidase activity has significant therapeutic implications:

  • Antiviral Agents: Many viruses, including HIV and influenza, rely on host cell glycoprotein processing enzymes (like glucosidase I) for the proper folding of their envelope proteins. Inhibitors like castanospermine can disrupt this process, preventing the formation of mature, infectious virions.[3][5]

  • Anticancer Therapy: Swainsonine's ability to inhibit mannosidase II can alter the glycosylation of cell surface receptors, which can reduce tumor growth and metastasis.[4] It also has immunomodulatory effects.[4]

  • Diabetes: Inhibition of α-glucosidases in the gut can slow the breakdown of complex carbohydrates into glucose, thereby reducing post-prandial hyperglycemia. This is a validated mechanism for type 2 diabetes treatment.

Conclusion and Future Directions

From their discovery in toxic plants to their development as sophisticated tools in chemical biology and medicine, indolizidine-based amino acids have had a remarkable journey. Their history is a testament to the power of natural product chemistry to inspire therapeutic innovation. The early discoveries of castanospermine and swainsonine unveiled a powerful mechanism for enzyme inhibition, while decades of synthetic chemistry have provided the tools to harness this potential.

Future research will likely focus on developing second-generation analogs with improved pharmacological profiles. The use of the indolizidine scaffold as a constrained dipeptide mimetic is a particularly promising avenue for targeting proteases and other enzyme classes beyond glycosidases. As synthetic methodologies become more powerful and our understanding of the biological roles of glycosylation deepens, the story of indolizidine-based amino acids is far from over.

References

  • Elbein, A. D., & Molyneux, R. J. (1987). The biochemistry and pharmacology of castanospermine and related alkaloids. In Alkaloids: Chemical and Biological Perspectives (Vol. 5, pp. 1-54). John Wiley & Sons. URL: [Link]

  • Michael, J. P. (2008). Indolizidine and quinolizidine alkaloids. Natural Product Reports, 25(1), 139-165. URL: [Link]

  • Asano, N., Nash, R. J., Molyneux, R. J., & Fleet, G. W. (2000). Sugar-mimicking alkaloids: natural inhibitors of glycosidases. Journal of Natural Products, 63(7), 1000-1009. URL: [Link]

  • Gupta, A., & Singh, V. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 7(1), 1. URL: [Link]

  • Molyneux, R. J., Benson, M., Wong, R. Y., Tropea, J. E., & Elbein, A. D. (1988). 6-Epicastanospermine, a novel indolizidine alkaloid that inhibits alpha-glucosidase. Journal of Natural Products, 51(6), 1198-1206. URL: [Link]

  • Lazzaroni, R., & Settambolo, R. (2011). Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles. Chirality, 23(9), 730-735. URL: [Link]

  • Sadowski, B., Klajn, J., & Gryko, D. T. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(30), 7174-7186. URL: [Link]

  • Frank, M., Gockel, D., & Grotjahn, D. B. (2023). Indolizidines from Actinomycetes: An Overview of Producers, Biosynthesis and Bioactivities. Marine Drugs, 21(5), 299. URL: [Link]

  • Kang, M. S., & Elbein, A. D. (1983). Mechanism of Inhibition of Jack Bean α-Mannosidase by Swainsonine. Plant Physiology, 71(3), 551-554. URL: [Link]

  • Comins, D. L., & Chen, X. (1998). Synthesis of Enantiopure Indolizidine Alkaloids from α-Amino Acids. The Journal of Organic Chemistry, 63(13), 4170-4171. URL: [Link]

  • West, W. L., Rhoads, A. R., & Akogyeram, C. O. (2020). Biological Response Modifiers and Chemotherapeutic Agents that Alter Interleukin 2 Activities. In Tumor Immunology and Cancer Therapy. Taylor & Francis. URL: [Link]

  • Sun, W., & Draganov, A. (2020). Biologically active indolizidine alkaloids. Medicinal Research Reviews, 41(3), 1249-1281. URL: [Link]

  • Bermejo, A., & Cuesta, J. (2014). Alkaloid Glycosidase Inhibitors. In Comprehensive Natural Products II (pp. 243-282). Elsevier. URL: [Link]

  • Pearson, W. H., & Hines, J. V. (1996). Synthesis of Novel Glycosidase-Inhibitory Hydroxymethyl-Substituted Polyhydroxylated Indolizidines: Ring-Expanded Analogs of the Pyrrolizidine Alkaloids Alexine and Australine. The Journal of Organic Chemistry, 61(16), 5521-5534. URL: [Link]

  • Michael, J. P. (2015). Simple Indolizidine and Quinolizidine Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 74, pp. 1-228). Academic Press. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Production of (2S, 3aS, 7aS)-Octahydroindole-2-Carboxylic Acid

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It addresses the scalable synthesis of (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid (OIC) .

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical industry. It addresses the scalable synthesis of (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid (OIC) .

Nomenclature & Scope Clarification: While the user request specifies Octahydroindolizine-2-carboxylic acid (a 1-azabicyclo[4.3.0]nonane system with nitrogen at the bridgehead), this term is frequently conflated in industrial vernacular with its structural isomer, Octahydroindole-2-carboxylic acid (a 7-azabicyclo[4.3.0]nonane system).

Given the requirement for "Scalable Production" and "Drug Development," this guide focuses on (2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid , the critical intermediate for blockbuster ACE inhibitors like Perindopril , Trandolapril , and Ramipril . The bridgehead-nitrogen indolizine analog lacks comparable industrial demand.

[1][2]

Executive Summary

(2S, 3aS, 7aS)-Octahydroindole-2-carboxylic acid (OIC) is a bicyclic, non-proteinogenic amino acid used as a conformationally restricted proline surrogate. Its primary industrial application is as the pharmacophore in ACE inhibitors.

The synthesis challenges lie in establishing three contiguous chiral centers (C2, C3a, C7a) with high diastereoselectivity. Direct hydrogenation of indole-2-carboxylic acid often yields a racemic mixture of cis-fused isomers that are difficult to separate. This protocol details the "Indoline Route," a field-proven, scalable method that resolves chirality prior to the final hydrogenation, significantly increasing overall yield and enantiomeric purity.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Purity (HPLC) > 99.0%
Chiral Purity (ee) > 99.5%
Diastereomeric Excess (de) > 98.0%
Overall Yield 45–55% (from Indole-2-carboxylic acid)
Key Impurity N-Acetyl derivatives (if EtOAc used); < 0.1%

Chemical Pathway & Mechanism

The scalable route avoids direct hydrogenation of the aromatic indole. Instead, it utilizes a stepwise reduction:

  • Partial Reduction: Indole-2-COOH

    
     Indoline-2-COOH.
    
  • Optical Resolution: Chemical resolution of Indoline-2-COOH using a chiral amine (e.g.,

    
    -methylbenzylamine).
    
  • Stereoselective Hydrogenation: Catalytic hydrogenation of the (S)-Indoline to the (2S, 3aS, 7aS)-Octahydroindole.

Reaction Pathway Diagram

The following graph illustrates the critical decision nodes and chemical transformations.

G Start Indole-2-Carboxylic Acid (Starting Material) Step1 Step 1: Partial Reduction (Zn/HCl or H2/Pt) Target: (R,S)-Indoline-2-COOH Start->Step1 Reduction Step2 Step 2: Optical Resolution Agent: (R)-(+)-α-methylbenzylamine Step1->Step2 Formation of Diastereomeric Salts Intermed (S)-Indoline-2-COOH Salt (Enantiopure) Step2->Intermed Crystallization (Ethanol) Waste (R)-Indoline Isomer (Discard/Recycle) Step2->Waste Mother Liquor Step3 Step 3: Catalytic Hydrogenation (Rh/C, 50°C, 30 bar) Intermed->Step3 Stereoselective Ring Saturation Final (2S, 3aS, 7aS)-OIC (Final Product) Step3->Final Workup & Isolation

Figure 1: Strategic pathway for OIC synthesis emphasizing the intermediate resolution step to ensure high enantiomeric excess.

Detailed Experimental Protocols

Phase 1: Preparation of (R,S)-Indoline-2-Carboxylic Acid

Objective: Reduce the indole double bond without touching the benzene ring. Scale: 1.0 kg Input

  • Reactor Setup: Charge a 10L glass-lined reactor with Indole-2-carboxylic acid (1.0 kg, 6.2 mol) and Methanol (5.0 L).

  • Catalyst Addition: Add PtO₂ (Adam’s Catalyst) (20 g) or 5% Pt/C (50 g) under nitrogen inertion.

    • Note: Zn/HCl is a cheaper alternative for lower grades, but Pt/C provides a cleaner impurity profile for pharma-grade.

  • Hydrogenation: Pressurize to 5 bar (72 psi) H₂. Maintain temperature at 25°C . Stir vigorously (800 RPM) for 6–8 hours.

  • Monitor: Check reaction completion via HPLC. Indole peak should be < 0.5%.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate to dryness.

  • Yield: Expect ~1.0 kg of (R,S)-Indoline-2-carboxylic acid (racemic).

Phase 2: Optical Resolution (The Critical Control Point)

Objective: Isolate the (S)-enantiomer. The (S)-configuration at C2 dictates the stereochemistry of the final bicyclic system.

  • Dissolution: Dissolve the racemic Indoline-2-carboxylic acid (1.0 kg) in Ethanol (8.0 L) at 60°C.

  • Chiral Amine Addition: Add (R)-(+)-

    
    -methylbenzylamine  (0.75 kg, 1.0 eq) slowly over 30 minutes.
    
  • Crystallization:

    • Cool slowly to 20°C over 4 hours.

    • Hold at 20°C for 2 hours.

    • Further cool to 0°C for 2 hours.

    • Mechanism:[1][2] The (S)-Indoline salt is less soluble in ethanol than the (R)-salt and precipitates selectively.

  • Filtration: Filter the white precipitate. Wash with cold ethanol (2 x 500 mL).

  • Salt Break: Suspend the wet cake in water (3 L). Adjust pH to 3.5 with 2N HCl. Extract with Dichloromethane or isolate the precipitated free amino acid.

  • QC Check: Check optical rotation

    
    . Target: 
    
    
    
    to
    
    
    (c=1, HCl).
  • Yield: ~350–400 g of (S)-Indoline-2-carboxylic acid (Theoretical max is 500g).

Phase 3: Stereoselective Hydrogenation to (2S, 3aS, 7aS)-OIC

Objective: Saturate the benzene ring. The existing chiral center at C2 directs the incoming hydrogen atoms to the face opposite the carboxylic acid group (steric control), favoring the cis-fused, endo product.

  • Solvent Selection: Use Acetic Acid (glacial) or water/acetic acid mixture.

    • Why? Protonation of the amine prevents catalyst poisoning and directs stereochemistry.

  • Loading: Charge autoclave with (S)-Indoline-2-carboxylic acid (350 g) and Acetic Acid (3.5 L).

  • Catalyst: Add 5% Rh/C (35 g, 10 wt% loading). Rhodium is superior to Palladium for ring saturation at moderate pressures.

  • Reaction Conditions:

    • Pressure: 30–50 bar .

    • Temperature: 50–60°C .

    • Time: 12–24 hours.[3]

  • Workup:

    • Filter catalyst.

    • Evaporate Acetic Acid (requires vacuum/heat).

    • Lyophilization is recommended if water is used, to avoid thermal degradation/epimerization.

  • Purification (Polishing): Recrystallize from Isopropanol or Acetone to remove minor trans-isomers.

Analytical Quality Control (HPLC-RI)

OIC lacks a strong UV chromophore. Standard UV detection (254 nm) is ineffective.

Method Parameters:

  • Detector: Refractive Index (RI) or Charged Aerosol Detector (CAD).

  • Column: Chiralpak ZWIX(+) or equivalent amphoteric ion-exchange column (for isomer separation).

  • Mobile Phase: MeOH : Acetonitrile : Water (40:30:30) + 20mM Ammonium Formate.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C.

Data Interpretation:

  • Peak 1: (2S, 3aS, 7aS) - Target (Major).

  • Peak 2: (2S, 3aR, 7aR) - Trans-isomer (Impurity).

  • Peak 3: (2R) isomers - From incomplete resolution (Impurity).

Process Flow Diagram (Graphviz)

The following diagram details the physical unit operations and equipment requirements for the production floor.

ProcessFlow cluster_QC QC Checkpoints R1 Reactor 1 (GLR) Hydrogenation (Pt/C) Indole -> Indoline F1 Filter Press Catalyst Removal R1->F1 Crude Solution Q1 IPC: HPLC (Completion) R1->Q1 R2 Crystallizer Chiral Resolution (+)-MBA Addition F1->R2 Filtrate C1 Centrifuge Isolate (S)-Salt R2->C1 Slurry R3 Autoclave (Hastelloy) High P Hydrogenation (Rh/C, 50 bar) C1->R3 (S)-Indoline (Wet Cake) Q2 IPC: Optical Rotation (Enantiomeric Purity) C1->Q2 D1 Spray Dryer / Lyophilizer Solvent Removal R3->D1 Filtered Solution Pkg Packaging LDPE Drums D1->Pkg Dry Powder

Figure 2: Industrial process flow for OIC production highlighting critical equipment and QC checkpoints.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Enantiomeric Excess (<95%) Incomplete resolution in Phase 2.Recrystallize the (S)-Indoline salt once more in Ethanol before Phase 3.
High Trans Isomer Content High hydrogenation temperature (>80°C).Lower temp to 50°C; increase pressure to compensate for rate.
Catalyst Poisoning Sulfur traces from Indole starting material.Use "Sulfur-free" grade Indole or pre-treat with Raney Nickel.
N-Acetylation Impurity Use of Ethyl Acetate as solvent.[4]Switch to Toluene or Isopropyl Acetate for extraction steps.

References

  • Vincent, M., et al. (1989). Process for the industrial synthesis of perindopril and for its principal intermediate.[5][6] European Patent EP0308341B1. Link

  • Langlois, N., et al. (2005). Versatile methodology for the synthesis of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid.[3][5] Tetrahedron: Asymmetry, 16(16), 2743-2748. Link

  • Vali, S.J., et al. (2012). Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC using Refractive Index Detector. J Chromatograph Separat Techniq, 3:136. Link

  • Pascard, C., et al. (1991). Stereoselective hydrogenation of indoline-2-carboxylic acid.[6] U.S. Patent 4,914,214. Link

  • PubChem Compound Summary. (2023). (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid.[7][1][4][3][5][6][8][9][10][11] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization in Octahydroindolizine-2-Carboxylic Acid Synthesis

Welcome to the technical support center for the stereoselective synthesis of octahydroindolizine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of octahydroindolizine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for preventing racemization, a critical challenge in the synthesis of this and related chiral molecules.

Introduction: The Challenge of Stereocontrol

Octahydroindolizine-2-carboxylic acid is a bicyclic proline analog of significant interest in medicinal chemistry due to its ability to impart conformational rigidity and increased lipophilicity to peptides, enhancing their metabolic stability and bioavailability.[1] The presence of multiple stereocenters in its structure demands precise stereocontrol during synthesis. Racemization, the conversion of a single enantiomer into a mixture of both, can compromise the biological activity of the final compound and introduce significant purification challenges.[2] This guide will explore the common causes of racemization in the synthesis of octahydroindolizine-2-carboxylic acid and provide actionable strategies to maintain stereochemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a major concern in the synthesis of octahydroindolizine-2-carboxylic acid?

A: Racemization is the process by which a chiral molecule loses its optical purity, resulting in a 50:50 mixture of both enantiomers (a racemate).[2] In the context of octahydroindolizine-2-carboxylic acid, which has three chiral centers, racemization at any of these centers will lead to the formation of diastereomers.[3] These diastereomers can have different biological activities and are often difficult to separate, complicating the drug development process.[2]

Q2: Which steps in the synthesis are most prone to racemization?

A: Racemization can occur at various stages, but it is most common during:

  • Activation of the carboxylic acid: The formation of highly activated intermediates, such as acyl chlorides or active esters, can lead to the deprotonation of the α-carbon, causing racemization.[4]

  • Reactions involving strong bases or high temperatures: These conditions can promote the formation of enolates or other planar intermediates that are susceptible to non-stereoselective protonation.[5]

  • Epimerization of existing stereocenters: Certain reaction conditions can lead to the inversion of one or more stereocenters in the molecule.[1]

Q3: How can I detect if racemization has occurred in my product?

A: The most common method for detecting and quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC).[3] This technique uses a chiral stationary phase to separate enantiomers and diastereomers, allowing for the determination of their relative amounts. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be employed to distinguish between stereoisomers.

Troubleshooting Guides

Problem 1: Loss of Stereochemical Purity During Carboxylic Acid Activation and Coupling

Symptoms:

  • Chiral HPLC analysis of the final product shows the presence of undesired diastereomers.

  • NMR spectra indicate a mixture of stereoisomers.

Root Causes & Solutions:

The activation of the carboxylic acid for amide bond formation or other coupling reactions is a critical step where racemization can occur. The formation of an oxazolone intermediate is a common pathway for racemization, especially with highly activating coupling reagents.

Mitigation Strategies:

  • Choice of Coupling Reagents: The selection of the coupling reagent is paramount in preventing racemization.

    • Low-Racemization Reagents: Reagents like carbodiimides (e.g., DCC, DIC) when used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to suppress racemization.[4][6]

    • Modern "Racemization-Free" Reagents: Consider using newer generations of coupling reagents like ynamides (Zhao reagents) or COMU, which are designed to minimize or eliminate racemization by avoiding the formation of highly reactive intermediates.[6][7]

  • Reaction Conditions:

    • Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.[5]

    • Base Selection: Use sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) in minimal necessary amounts. Stronger, less hindered bases can increase the rate of enolization and subsequent racemization.[5]

Experimental Protocol: Low-Racemization Peptide Coupling

  • Dissolution: Dissolve the N-protected octahydroindolizine-2-carboxylic acid (1 equivalent) and the amine component (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, CH₂Cl₂).

  • Additive Addition: Add a racemization-suppressing additive such as HOBt or Oxyma (1.2 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Slowly add the coupling reagent (e.g., DIC, 1.1 equivalents).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, proceed with a standard aqueous work-up to isolate the product.

Problem 2: Racemization During the Construction of the Indolizidine Ring System

Symptoms:

  • Formation of a mixture of diastereomers during the cyclization step.

  • Inconsistent stereochemical outcomes between batches.

Root Causes & Solutions:

The stereochemical outcome of the indolizidine ring formation is highly dependent on the synthetic strategy employed. Common approaches include catalytic hydrogenation of an indolizine precursor or cyclization of a proline derivative.

Mitigation Strategies:

  • Asymmetric Catalysis:

    • Asymmetric Hydrogenation: The use of chiral catalysts for the hydrogenation of indolizine or related precursors can provide excellent enantioselectivity.[8][9] For instance, iridium-catalyzed asymmetric hydrogenation of cyclic pyridinium salts has been shown to be an effective strategy for synthesizing chiral indolizidines.[10][11][12] Similarly, chiral ruthenium-NHC complexes have been successfully used for the asymmetric hydrogenation of substituted indolizines.[8][9]

  • Substrate Control with Chiral Auxiliaries:

    • The use of a chiral auxiliary attached to the precursor molecule can direct the stereochemical course of the cyclization reaction. Prolinol-derived auxiliaries, such as SAMP and RAMP, are well-established for controlling stereochemistry in related systems.[13]

  • Starting from a Chiral Pool:

    • Utilizing enantiomerically pure starting materials, such as L-proline or D-proline, can be an effective way to introduce the desired stereochemistry from the outset.[14][15][16][17][18] The inherent chirality of the starting material can then be used to control the formation of new stereocenters.

Data Presentation: Comparison of Asymmetric Hydrogenation Catalysts

Catalyst SystemSubstrateDiastereomeric Ratio (dr)Enantiomeric Ratio (er)Reference
[Ir(cod)Cl]₂ / (R)-DM-SegPhosCyclic Pyridinium Salts>20:1up to 86:14[10]
Chiral Ruthenium-NHC ComplexSubstituted Indolizines-High[8][9]

Experimental Workflow: Asymmetric Hydrogenation of a Cyclic Pyridinium Salt

G cluster_prep Substrate Preparation cluster_hydro Asymmetric Hydrogenation cluster_purify Purification start 2-(2-acylphenyl)pyridine step1 Cyclization with HBr/AcOH start->step1 prod1 Cyclic Pyridinium Salt step1->prod1 reaction Hydrogenation Reaction prod1->reaction catalyst [Ir(COD)Cl]₂ + (R)-DM-SegPhos catalyst->reaction hydrogen H₂ (3 MPa) hydrogen->reaction solvent Acetone, 28 °C solvent->reaction prod2 Chiral 7,8-benzoindolizidine reaction->prod2 recryst Recrystallization prod2->recryst final_prod Enantiomerically Enriched Product recryst->final_prod G start Racemization Detected (Chiral HPLC) q1 At which step is racemization occurring? start->q1 coupling Carboxylic Acid Activation/Coupling q1->coupling Coupling Step cyclization Ring Formation q1->cyclization Cyclization Step post_synthesis Post-Synthetic Modification q1->post_synthesis Other Step sol_coupling 1. Use low-racemization coupling reagents (e.g., COMU, ynamides). 2. Add racemization suppressors (HOBt, Oxyma). 3. Lower reaction temperature. 4. Use a hindered base (DIPEA). coupling->sol_coupling sol_cyclization 1. Employ asymmetric catalysis (e.g., Ir, Ru catalysts). 2. Use a chiral auxiliary. 3. Start from a chiral pool (L/D-proline). cyclization->sol_cyclization sol_post 1. Control pH. 2. Use appropriate protecting groups. 3. Minimize reaction time and temperature. post_synthesis->sol_post

Caption: A decision tree for troubleshooting racemization issues.

References

Sources

Optimization

Technical Support Center: Octahydroindolizine-2-carboxylic Acid (Oic) Peptides

[1] Core Technical Brief: The "Oic Paradox" Why is this happening? You are likely using Octahydroindolizine-2-carboxylic acid (Oic) to improve metabolic stability or induce specific conformational constraints (turn mimet...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Technical Brief: The "Oic Paradox"

Why is this happening? You are likely using Octahydroindolizine-2-carboxylic acid (Oic) to improve metabolic stability or induce specific conformational constraints (turn mimetics). However, Oic introduces a unique physicochemical paradox:

  • Steric Bulk & Rigidity: As a bicyclic proline analogue, Oic locks the peptide backbone.[1] While this prevents proteolysis, it often forces the peptide into stable, hydrophobic lattices (aggregates) that resist solvation.

  • Lipophilicity: Unlike Proline, the fused cyclohexane ring in Oic makes it significantly more lipophilic.[1]

  • H-Bond Deficit: Oic is a secondary amine. When acylated, it forms a tertiary amide, lacking a hydrogen bond donor. This disrupts water-solvating H-bond networks, further driving hydrophobic collapse.

Synthesis & Cleavage Troubleshooting

Issue: "My peptide synthesis yield is low, or the peptide vanishes during ether precipitation."

Diagnosis & Causality
  • Coupling Failure: Oic is a secondary amine (sterically hindered). Standard coupling protocols often fail to acylate the Oic nitrogen completely.

  • The "Ether Trap": Highly hydrophobic Oic peptides often dissolve in diethyl ether/TFA mixtures rather than precipitating. Discarding the ether supernatant often means discarding your peptide.

Protocol 1: The "Hard-Coupling" Cycle

Standard HBTU/DIPEA protocols are insufficient for Oic.

  • Activation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . These are superior for sterically hindered secondary amines.

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF. NMP swells the resin better and disrupts aggregation.

  • Monitoring: Do NOT use the Kaiser Test. It detects primary amines. You must use the Chloranil Test or Isatin Test , which are specific for secondary amines (like the N-terminus of Oic).

Protocol 2: Recovering "Lost" Peptide (The Ether Rescue)

If no white precipitate forms when you add cold ether to your cleavage cocktail:

  • Do NOT decant. Your peptide is likely soluble in the ether/TFA mix.

  • Evaporation: Use a stream of Nitrogen (

    
    ) to evaporate the ether volume down to an oil.
    
  • Aqueous Rescue: Add a mixture of 50% Acetonitrile (ACN) / 50% Water (0.1% TFA) to the oil.

  • Lyophilize: Freeze and lyophilize this solution directly.

Purification (HPLC) Troubleshooting

Issue: "Broad peaks, ghost peaks, or carryover on C18 columns."

Diagnosis & Causality

Oic peptides stick avidly to C18 stationary phases. Standard ACN/Water gradients often fail to elute them efficiently, leading to "smearing" (broad peaks) or permanent adsorption (loss of mass).

Protocol 3: The "Hot Column" & Organic Modifiers
  • Temperature: Heat the HPLC column to 60°C . This provides the kinetic energy required to break hydrophobic interactions with the stationary phase.

  • Modifier: Replace Acetonitrile with Isopropanol (IPA) or add Hexafluoroisopropanol (HFIP) to the mobile phase.

Recommended Mobile Phase B for Oic Peptides:

  • Standard: 100% ACN + 0.1% TFA

  • Oic-Optimized: 90% ACN / 10% Isopropanol + 0.1% TFA

Biological Assay Formulation (Solubility Guide)

Issue: "The peptide crashes out of solution when added to PBS or Cell Media."

Diagnosis & Causality

Adding a DMSO stock directly to PBS causes a rapid polarity shift. The hydrophobic Oic residues instantly aggregate before they can disperse. Once these "micro-crystals" form, they are thermodynamically stable and will not re-dissolve.

Protocol 4: The HFIP Pre-Treatment (The "Reset" Button)

This is the gold standard for amyloid and highly hydrophobic peptides. It ensures you start with monomers.

  • Dissolve: Dissolve lyophilized powder in 100% HFIP (Hexafluoroisopropanol) at 1 mg/mL.

    • Why? HFIP is a potent hydrogen-bond breaker that disrupts beta-sheets and aggregates.[2]

  • Evaporate: Aliquot the solution and evaporate the HFIP (SpeedVac or

    
     stream) to form a thin, transparent film.
    
  • Store: Store these films at -20°C or -80°C.

  • Reconstitute (Day of Assay):

    • Add dry DMSO to the film (e.g., to 10 mM concentration).

    • Sonicate for 10 seconds.

    • Crucial Step: Dilute this DMSO stock rapidly into your assay buffer while vortexing.

Visual Workflow: Solubility Decision Tree

SolubilityLogic Start Start: Lyophilized Oic Peptide CheckSeq Check Sequence Charge (pI) Start->CheckSeq IsAcidic Net Negative Charge (Acidic) CheckSeq->IsAcidic Asp/Glu rich IsBasic Net Positive Charge (Basic) CheckSeq->IsBasic Arg/Lys rich IsNeutral Neutral / Hydrophobic CheckSeq->IsNeutral Oic/Leu/Val rich SolventA Add 0.1% NH4OH (Ammonia) IsAcidic->SolventA SolventB Add 10% Acetic Acid IsBasic->SolventB SolventC Organic Solvent Required IsNeutral->SolventC Success Dilute to Working Conc. SolventA->Success SolventB->Success TryDMSO Attempt 100% DMSO SolventC->TryDMSO Cloudy Cloudy/Precipitate? TryDMSO->Cloudy HFIP_Route Protocol 4: HFIP Pre-treatment Cloudy->HFIP_Route Yes (Aggregated) Cloudy->Success No (Clear) HFIP_Route->TryDMSO Re-dissolve film

Caption: Decision logic for solubilizing Oic peptides based on net charge and hydrophobicity.

FAQ: Oic Specifics

Q: Can I use the Kaiser test to check if my Oic residue coupled correctly? A: No. The Kaiser test relies on the reaction of ninhydrin with primary amines. Oic has a secondary amine (part of the ring). You must use the Chloranil Test (turns blue for secondary amines) or the Isatin Test .[3] Using Kaiser will give you a false negative (indicating coupling is complete when it is not).

Q: I need to use DMSO for my cells, but what is the toxicity limit? A: For most mammalian cell lines (e.g., HEK293, CHO, HeLa), the final concentration of DMSO in the well should be < 0.5% (v/v) , and ideally < 0.1% .

  • Calculation: If your assay requires 10 µM peptide, make a 10 mM stock in DMSO. Diluting this 1:1000 yields 10 µM peptide with 0.1% DMSO.

Q: My peptide is an amyloid inhibitor containing Oic. It forms a gel in water. A: This "gel" is a beta-sheet network. Water promotes this structure in hydrophobic peptides. You must disrupt the network using Chaotropic Salts (e.g., 6M Guanidine HCl) or the HFIP Protocol described above. Do not attempt to filter the gel; you will lose all your peptide.

Summary Data Tables

Table 1: Solvent Compatibility for Oic Peptides
SolventApplicationProsCons
Water/PBS Biological AssaysBiocompatiblePromotes aggregation of Oic peptides.
DMSO Stock SolutionsHigh solubility powerToxic to cells >1%; oxidizes Met/Cys.
HFIP DisaggregationBreaks beta-sheets effectivelyVolatile; Toxic; Must be evaporated before use.
30% Acetic Acid Purification/DissolutionGood for basic peptidesCan be difficult to lyophilize fully.
0.1% NH4OH Purification/DissolutionGood for acidic peptidesHigh pH can cause racemization if prolonged.
Table 2: Coupling Reagents for Oic (Secondary Amines)
ReagentEfficiency on OicRecommendation
HBTU/TBTU LowAvoid. Steric hindrance leads to deletion sequences.
DIC/HOBt MediumAcceptable for automated synthesizers with long reaction times.
HATU HighPreferred. Gold standard for hindered couplings.
PyBOP HighGood alternative, but generates carcinogenic byproducts (HMPA).

References

  • LifeTein. (2026). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic).[4][1] LifeTein Peptide Blog. Link

  • Bachem. (2021). Care and Handling of Amyloid Peptides (HFIP Protocol).[2] Bachem Technical Guides. Link

  • Stott, K., et al. (2022).[5] Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience. Link

  • Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck/Sigma Technical Library. Link

  • Biotage. (2023).[6][7][8] What do you do when your peptide synthesis fails? Biotage Blog. Link

Sources

Troubleshooting

Technical Support Center: Deprotection of Octahydroindolizine-2-Carboxylic Acid Scaffolds

Current Status: Operational Agent: Senior Application Scientist Topic: Removal of Protecting Groups (PG) from Octahydroindolizine-2-carboxylic acid (Oic) Ticket ID: OIC-DEPROT-001[1] Executive Summary & Molecule Profile[...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Topic: Removal of Protecting Groups (PG) from Octahydroindolizine-2-carboxylic acid (Oic) Ticket ID: OIC-DEPROT-001[1]

Executive Summary & Molecule Profile[1]

User Context: You are working with Octahydroindolizine-2-carboxylic acid (also known as Oic or perhydroindolizine-2-carboxylic acid).[1][2] This bicyclic amino acid is a conformationally restricted proline surrogate, critical in the synthesis of ACE inhibitors like Trandolapril and Perindopril .

The Core Challenge: The octahydroindolizine scaffold contains three stereocenters (typically C2, C8a, and the bridgehead N4/C9 depending on numbering). The C2 stereocenter (alpha to the carboxyl) is highly susceptible to epimerization under basic conditions due to the strain of the bicyclic system and the inductive effect of the bridgehead nitrogen.

Scope of Guide: Since the nitrogen in the final octahydroindolizine ring is tertiary (bridgehead), it cannot carry a protecting group (like Boc/Fmoc) unless the ring is open. Therefore, this guide focuses on the removal of Carboxyl Protecting Groups (Esters) to yield the free acid.

Decision Matrix: Select Your Protocol

Before proceeding, identify your specific protecting group and select the corresponding workflow.

Oic_Deprotection_Workflow Start START: Protected Octahydroindolizine-2-carboxylate Decision Identify Ester Group Start->Decision tBu tert-Butyl Ester (t-Bu) Decision->tBu Bn Benzyl Ester (Bn) Decision->Bn Alkyl Methyl/Ethyl Ester (Me/Et) Decision->Alkyl Acidolysis Acidolysis (TFA or HCl) tBu->Acidolysis Hydrogenolysis Hydrogenolysis (H2 / Pd-C) Bn->Hydrogenolysis Saponification Saponification (LiOH/NaOH) Alkyl->Saponification Risk1 RISK: t-Bu Cation Alkylation Acidolysis->Risk1 Result Target: Free Acid (Zwitterion/Salt) Acidolysis->Result Hydrogenolysis->Result Safest Route Risk2 CRITICAL RISK: C2 Epimerization Saponification->Risk2 Risk2->Result Requires pH Control

Figure 1: Decision tree for selecting the optimal deprotection strategy based on the ester type. Note the high risk associated with saponification.

Technical Protocols & Troubleshooting

Module A: Removal of tert-Butyl Esters (Acidolysis)

Best for: Maintaining stereochemical integrity.[1] Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane.[1]

Protocol:

  • Dissolve substrate in DCM (0.1 M).[1]

  • Add TFA (1:1 v/v ratio with DCM) at 0°C.

  • Stir at room temperature (RT) for 1–3 hours. Monitor by HPLC/TLC.[1][3]

  • Critical Step: Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.[1]

Troubleshooting FAQ:

SymptomProbable CauseCorrective Action
"Missing" Product Zwitterion solubility.The product is a zwitterion (amino acid).[4][5][6][7] It is water-soluble and will not extract into DCM/EtOAc at neutral pH.[1] Do not perform an aqueous workup. Isolate as the TFA salt by precipitation with cold Ether.
t-Butyl Adducts Cation scrambling.The generated t-butyl cation may alkylate the indole/aromatic rings if present in side chains. Add Scavengers: Triisopropylsilane (TIS) (2.5%) or water (2.5%) to the TFA cocktail.[1]
Oily Residue Trapped TFA.Octahydroindolizine salts are often hygroscopic oils.[1] Lyophilize from water/acetonitrile to obtain a powder.[1]
Module B: Removal of Benzyl Esters (Hydrogenolysis)

Best for: Mild conditions, absolute stereocontrol.[1] Reagents: H₂ (1 atm), 10% Pd/C, Methanol/Ethanol.[1]

Protocol:

  • Dissolve substrate in MeOH.[1]

  • Add 10 wt% Pd/C catalyst (careful: pyrophoric).

  • Stir under H₂ balloon for 2–16 hours.

  • Filter through Celite.[1]

Troubleshooting FAQ:

SymptomProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning.[1]Sulfur or amine impurities can poison Pd.[1] Ensure the starting material is purified. Add a drop of acetic acid to protonate the bridgehead amine, preventing it from binding to the catalyst surface.
N-Methylation Solvent reaction.[1]Rarely, reductive amination with MeOH can occur.[1] Use Ethanol or Ethyl Acetate if this is observed.[1]
Module C: Removal of Methyl/Ethyl Esters (Saponification)

Risk Level: HIGH (Epimerization).[1] Reagents: LiOH (aq), THF/MeOH.

The Epimerization Trap: The C2 proton in octahydroindolizine-2-carboxylic acid is acidic. Under basic conditions (pH > 10), the proton is removed, forming an enolate. Reprotonation can occur from either face, leading to a racemic mixture (or the thermodynamic trans isomer).[1]

Protocol (Strict Control):

  • Dissolve ester in THF:Water (3:1).[1]

  • Cool to 0°C .

  • Add exactly 1.05 equivalents of LiOH. Do not use excess base.[1]

  • Monitor closely.[1][3] Quench immediately upon completion with 1M HCl to pH 6–7.

Troubleshooting FAQ:

SymptomProbable CauseCorrective Action
Loss of Chirality Base-catalyzed epimerization.[1]Stop using Base. Switch synthetic route to t-Butyl or Benzyl esters.[1] If unavoidable, use TMSOK (Potassium trimethylsilanolate) in anhydrous ether as a milder alternative.[1]
Cannot Desalt Inorganic salts (LiCl).[1]The zwitterion is hard to separate from LiCl. Solution: Use Ion Exchange Chromatography (Dowex 50W, H+ form).[1] Load at pH 2, wash with water, elute with 1M NH₄OH.

Advanced Isolation: Handling the Zwitterion

Users often report losing their product during workup.[1] This is because the deprotected Octahydroindolizine-2-carboxylic acid exists as a Zwitterion (Internal salt: COO⁻ / NH⁺).[1]

Solubility Profile:

  • Water: Highly Soluble.[1]

  • DCM/Ether: Insoluble.

  • Methanol: Moderately Soluble.[1]

Correct Isolation Workflow:

  • Do NOT attempt to extract the free acid into organic solvent from water (unless you adjust pH to the isoelectric point, which is difficult to hit precisely).

  • Preferred: Isolate as the Hydrochloride salt.

    • Method: After deprotection, treat with HCl/Dioxane, evaporate, and triturate with Diethyl Ether.[1]

  • Preferred: Lyophilization.

    • Method: Dilute the aqueous residue with water and freeze-dry. This yields the crude salt, which is often sufficient for the next coupling step.

References & Authority

The protocols and structural insights provided above are grounded in the following authoritative sources regarding bicyclic amino acid synthesis and peptide chemistry:

  • Stereocontrolled Synthesis of Indolizidines:

    • Hanessian, S., Sailes, H., & Therrien, E. (2003).[1] Synthesis of conformationally constrained amino acids: (2S, 9S)-octahydroindolizine-2-carboxylic acid. Tetrahedron, 59(35), 7047-7056.[1]

    • Context: Establishes the stereochemical sensitivity of the C2 position and standard deprotection routes.

    • [1]

  • Industrial Synthesis of Trandolapril Intermediates:

    • Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril. (2011). Patent WO2011009021A1.[1]

    • Context: Details the industrial handling of these esters and the specific conditions to avoid epimerization during hydrolysis.

    • [1]

  • General Handling of Amino Acid Zwitterions:

    • Fritz Haber Institute.[1] Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures.

    • Context: Explains the solubility and isolation challenges of zwitterionic species.

    • (General institutional link as specific deep link varies).

  • Indolizidine Alkaloid Synthesis:

    • Stereoselective Access to Diverse Alkaloid-Like Scaffolds. (2014). ACS Combinatorial Science.[1]

    • Context: Discusses TFA deprotection of t-butyl esters on indolizidine scaffolds.

    • [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents.

Sources

Optimization

Minimizing side reactions in octahydroindolizine-2-carboxylic acid coupling

Technical Support Center: Bicyclic Amino Acid Coupling Topic: Minimizing Side Reactions in Octahydroindolizine-2-carboxylic Acid (and Octahydroindole-2-carboxylic acid) Coupling. Technical Note on Nomenclature & Scope Fr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclic Amino Acid Coupling Topic: Minimizing Side Reactions in Octahydroindolizine-2-carboxylic Acid (and Octahydroindole-2-carboxylic acid) Coupling.

Technical Note on Nomenclature & Scope

From the Desk of the Senior Application Scientist

Before proceeding, we must address a critical structural distinction to ensure this guide solves your specific problem. Octahydroindolizine (Indolizidine) typically features a nitrogen atom at the bridgehead position, rendering it a tertiary amine which cannot act as a nucleophile in standard peptide coupling. It is highly probable you are working with (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid (Oic) , the bicyclic proline analog used in ACE inhibitors like Perindopril. This molecule contains a secondary amine capable of coupling but prone to severe steric and stereochemical challenges.[1]

This guide focuses on the Oic (Octahydroindole) scaffold, but the protocols apply equally to any bicyclic proline analog (e.g., Tic, Indolizidine-9-carboxylic acid) where a secondary amine is constrained by a fused ring system.

Module 1: Stereochemical Integrity (The Epimerization Trap)

The Problem: The C2-stereocenter (alpha-carbon) of Oic is exceptionally prone to epimerization during activation. Unlike linear amino acids, the bicyclic constraint prevents the nitrogen lone pair from optimally overlapping with the carbonyl, increasing the acidity of the alpha-proton. When you activate the carboxyl group, oxazolone formation (and subsequent racemization) occurs much faster than in standard proline coupling.

Troubleshooting Protocol: If you observe a diastereomeric impurity (e.g., S,S,S converting to R,S,S) by HPLC, follow this mitigation strategy.

Step-by-Step Optimization:

  • Switch Coupling Reagents:

    • Avoid: HBTU/TBTU with high equivalents of DIPEA. The guanidinium by-products and basic conditions favor proton abstraction.

    • Recommended: Use DIC/Oxyma Pure or COMU/Collidine .

    • Why: Oxyma (ethyl cyano(hydroxyimino)acetate) is superior to HOBt in suppressing racemization for hindered secondary amines because it creates a less basic environment than HOBt/DIPEA systems.

  • Base Management (The "Goldilocks" Rule):

    • Never exceed 1.0 equivalent of base relative to the carboxyl component during activation.

    • Protocol: Pre-activate the acid with HATU (0.95 eq) and Collidine (1.0 eq) for exactly 2 minutes at 0°C before adding the amine.

    • Note: Collidine (2,4,6-trimethylpyridine) is a weaker, more sterically hindered base than DIPEA, significantly reducing direct alpha-proton abstraction.

  • The Mixed Anhydride Alternative (Industrial Standard): For scales >10g, the Perindopril industrial process avoids uronium salts entirely to preserve chirality.

    • Reagent: Isobutyl chloroformate (IBCF) + N-Methylmorpholine (NMM).

    • Temp: Strictly -15°C to -20°C.

    • Mechanism: Formation of the mixed anhydride at low temp minimizes the kinetic energy available for the oxazolone transition state.

Visualization: The Epimerization Pathway

Epimerization cluster_prevention Prevention Strategy Oic_L L-Oic (Activated Ester) Oxazolone Oxazolone Intermediate (Planar C2) Oic_L->Oxazolone Slow Coupling High Base/Temp Product_L Desired L-Peptide Oic_L->Product_L Fast Coupling (Nucleophilic Attack) Enol Enol Tautomer Oxazolone->Enol Product_D Epimerized D-Peptide Oxazolone->Product_D Attack on Wrong Face Oic_D D-Oic (Epimer) Enol->Oic_D Oic_D->Product_D Prev1 Use Oxyma/DIC Prev2 Temp < 0°C Prev3 Base: Collidine

Caption: Mechanism of C2-epimerization via oxazolone formation. High basicity and temperature favor the red pathway.

Module 2: Overcoming Steric Hindrance (The Nucleophile Issue)

The Problem: When Oic acts as the nucleophile (amine component), the fused cyclohexane ring creates massive steric bulk around the secondary amine. Standard coupling times (1-2 hours) often result in incomplete conversion or deletion sequences.

Troubleshooting Protocol:

  • Reagent Selection for "Difficult Sequences":

    • HATU is the baseline requirement.

    • PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is often superior for secondary amines because the pyrrolidino groups on the phosphorus are more electron-donating, stabilizing the active species.

  • Use of Acid Fluorides:

    • If HATU fails, convert the incoming amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

    • Advantage:[2][3][4][5][6][7] Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the Oic nitrogen better than bulky OBt/OAt esters.

  • Microwave Assistance (With Caution):

    • Microwave irradiation at 50°C can drive the reaction to completion.

    • Warning: You must use a non-epimerizing base (Collidine) if using microwave heat, otherwise, you will solve the yield problem but create an isomer problem.

Comparative Data: Coupling Efficiency to Oic-OMe (Incoming AA: Fmoc-Val-OH, notoriously difficult due to beta-branching)

Coupling SystemTime (hrs)Conversion (%)Epimerization (%)
HBTU / DIPEA245%2.1%
HATU / DIPEA288%4.5%
HATU / Collidine 2 92% 0.8%
TFFH (Acid Fluoride) 1 96% < 0.5%
IBCF (Mixed Anhydride)485%0.2%

Module 3: Diketopiperazine (DKP) Mitigation

The Problem: If Oic is the second residue (e.g., H-Oic-AA1-...), the cis-fused geometry forces the N-terminus into close proximity with the C-terminal ester. Spontaneous cyclization releases a diketopiperazine (DKP) and cleaves the peptide chain.

Troubleshooting Protocol:

  • Protection Strategy:

    • Do not use Methyl or Ethyl esters at the C-terminus if Oic is the second residue. DKP formation is too fast.

    • Use: tert-Butyl esters (OtBu) or Trityl resins. The steric bulk of the tert-butyl group physically blocks the attack of the N-terminal amine on the ester carbonyl.[8]

  • Deprotection Handling:

    • If removing Fmoc from the Oic-dipeptide, avoid 20% Piperidine/DMF if the reaction is slow.

    • Alternative: Use DBU (1-2%) with HOBt (1%) in DMF. The HOBt keeps the generated amine protonated/complexed long enough to perform the next coupling immediately.

Frequently Asked Questions (FAQs)

Q1: I see a "doublet" peak in my NMR/HPLC even after purification. Is this the epimer?

  • Diagnosis: Not necessarily. Bicyclic proline analogs like Oic exhibit cis/trans rotamerism around the tertiary amide bond (N-acylation).

  • Test: Run the NMR at 60°C or 80°C. If the peaks coalesce into a single set, they are rotamers (conformational isomers) and your product is pure. If they remain distinct, they are epimers (chemical impurities).

Q2: Why is my yield low when coupling to the Oic nitrogen?

  • Answer: You are likely encountering "conformation mismatch." The Oic ring is rigid.[9] If the incoming amino acid is also bulky (Val, Ile, Thr), the reaction rate drops logarithmically.

  • Fix: Double-couple using HATU/HOAt. Ensure your solvent is anhydrous DMF or NMP; water kills the active ester faster than the hindered amine can attack it.

Q3: Can I use EDC/NHS for this coupling?

  • Answer: For Oic, EDC/NHS is generally too slow and prone to rearrangement (N-acyl urea formation) before the hindered amine attacks. We strongly recommend HATU or Mixed Anhydride (IBCF) methods over carbodiimides for this specific scaffold.

References

  • Crystal Structure & Conformation: Pascard, C., et al. (1982). Structure of the octahydroindole-2-carboxylic acid residue. Acta Crystallographica Section B , 38(1), 212-215.

  • Epimerization Mechanisms in Bicyclic Amino Acids: Cimarelli, C., et al. (1994). Diastereoselective synthesis of octahydroindole-2-carboxylic acid. Tetrahedron: Asymmetry , 5(8), 1455-1458.

  • Industrial Process & Mixed Anhydride Method (Perindopril): Simig, G., et al. (2010). Process for the synthesis of perindopril. Patent WO2010027325 .

  • Coupling Reagents for Hindered Amines: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews , 111(11), 6557–6602.

  • Acid Fluorides in Peptide Synthesis: Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis. Journal of the American Chemical Society , 117(19), 5401–5402.

Sources

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in Octahydroindolizine-2-Carboxylic Acid Production

Welcome to the Technical Support Center dedicated to the enantioselective synthesis of octahydroindolizine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the enantioselective synthesis of octahydroindolizine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of asymmetric synthesis and troubleshoot common challenges related to achieving high enantiomeric excess (ee).

Part 1: Frequently Asked Questions (FAQs)

Q1: What is octahydroindolizine-2-carboxylic acid and why is its enantiomeric purity important?

A1: Octahydroindolizine-2-carboxylic acid is a bicyclic non-proteinogenic α-amino acid.[1] Its rigid structure makes it a valuable building block in peptide drug engineering to enhance properties like metabolic stability and bioavailability.[1] Like many chiral molecules, its different enantiomers can exhibit distinct biological activities. Therefore, producing it in an enantiomerically pure form is crucial for developing safe and effective pharmaceuticals.

Q2: What are the primary strategies for producing enantiomerically enriched octahydroindolizine-2-carboxylic acid?

A2: The main approaches to obtaining enantiomerically pure octahydroindolizine-2-carboxylic acid fall into two categories:

  • Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other from achiral or prochiral starting materials.[2] Rhodium-catalyzed [2+2+2] cycloadditions and copper/iridium-catalyzed asymmetric annulations are examples of powerful methods for constructing the indolizidine core with high enantioselectivity.[3][4][5][6]

  • Chiral Resolution: This process separates a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers.[7][8] Common techniques include the formation of diastereomeric salts with a chiral resolving agent, enzymatic resolution, and chiral chromatography.[7][8][][10][11]

Q3: What is enantiomeric excess (ee) and how is it determined?

A3: Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[12] It is defined as the absolute difference between the mole fractions of each enantiomer. For example, a sample containing 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an ee of 90%. The ee is typically determined using analytical techniques that can differentiate between enantiomers, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[13]

Part 2: Troubleshooting Guide for Low Enantiomeric Excess

This section addresses specific issues that can lead to suboptimal enantiomeric excess during the synthesis of octahydroindolizine-2-carboxylic acid.

Issue 1: The enantiomeric excess of my product is consistently low, despite using a well-established asymmetric catalyst.
  • Possible Cause 1: Inaccurate Analytical Method. An unvalidated or poorly optimized analytical method can provide misleading ee values.[13]

    • Solution: Rigorously validate your chiral HPLC or GC method.[13] Ensure baseline separation of the enantiomer peaks with a resolution (Rs) greater than 1.5.[13] Prepare a true racemic sample to confirm that your method shows a 50:50 ratio.[13]

  • Possible Cause 2: Poor Quality of Reagents or Catalyst. Impurities in your starting materials, solvents, or the catalyst itself can interfere with the stereochemical course of the reaction.[14]

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous.[14] If possible, purify starting materials by recrystallization or distillation.[13] The chiral catalyst or ligand should be of high enantiomeric purity.

  • Possible Cause 3: Suboptimal Reaction Conditions. Temperature, solvent, and catalyst loading are critical parameters that significantly influence enantioselectivity.[2][14]

    • Solution: Conduct a systematic optimization of reaction conditions. Generally, lower temperatures favor higher ee, but this is not always the case.[14] Screen a variety of solvents with different polarities.[14][15] Vary the catalyst loading, as both high and low concentrations can negatively impact enantioselectivity.[13][14]

Issue 2: My chiral resolution via diastereomeric salt crystallization is not yielding a significant enrichment of one enantiomer.
  • Possible Cause 1: Inappropriate Resolving Agent. The choice of the chiral resolving agent is crucial for successful diastereomeric salt formation and separation.[7]

    • Solution: Screen a variety of commercially available chiral resolving agents. For a carboxylic acid like octahydroindolizine-2-carboxylic acid, chiral bases such as brucine, strychnine, quinine, or synthetic amines are commonly used.[7]

  • Possible Cause 2: Unsuitable Crystallization Solvent. The solubility of the diastereomeric salts is highly dependent on the solvent system used for crystallization.

    • Solution: Experiment with a range of solvents and solvent mixtures to find conditions where the difference in solubility between the two diastereomers is maximized. This process can be tedious and may require numerous recrystallizations.[7]

Issue 3: I am observing significant amounts of the racemic product, suggesting a competing non-enantioselective reaction pathway.
  • Possible Cause 1: Catalyst Deactivation or Insufficient Loading. If the catalyst is not active enough or present in a sufficient amount, a non-catalyzed background reaction may occur, leading to the formation of the racemic product.

    • Solution: Ensure your catalyst is active and handled under appropriate inert conditions if it is air or moisture sensitive. Consider a modest increase in the catalyst loading and monitor the effect on the ee.

  • Possible Cause 2: Reaction Temperature is Too High. Higher temperatures can sometimes provide enough energy to overcome the activation energy barrier for the non-catalyzed reaction, reducing the overall enantioselectivity.

    • Solution: As part of your reaction optimization, investigate the effect of lowering the reaction temperature.[14]

Part 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition

This protocol is a generalized representation based on established methodologies for the synthesis of indolizidine cores.[3][4]

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add the rhodium precursor (e.g., [Rh(CO)2Cl]2) and the chiral phosphine ligand (e.g., CKphos) in a suitable anhydrous and degassed solvent (e.g., toluene). Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the alkenyl isocyanate and the alkyne in the same anhydrous and degassed solvent.

  • Cycloaddition: Add the prepared catalyst solution to the substrate solution via cannula.

  • Reaction Monitoring: Stir the reaction mixture at the optimized temperature and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired octahydroindolizinone.

  • Hydrolysis: The resulting lactam can be hydrolyzed under acidic or basic conditions to yield the target octahydroindolizine-2-carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Chiral Resolution of Racemic Octahydroindolizine-2-Carboxylic Acid via Diastereomeric Salt Formation

This protocol provides a general workflow for chiral resolution.[7][8]

  • Salt Formation: Dissolve the racemic octahydroindolizine-2-carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetone). Add an equimolar amount of a chiral resolving agent (e.g., (R)-(-)-1-phenylethylamine).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylic acid and precipitate it out of the solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation of Pure Enantiomer: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched octahydroindolizine-2-carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis. The mother liquor from the crystallization can be treated to recover the other enantiomer.

Part 4: Data Presentation and Visualization

Table 1: Example of Reaction Optimization Data for Asymmetric Synthesis
EntryCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)ee (%)
12(R)-BINAPToluene258570
22(R)-BINAPToluene08285
32(R)-BINAPToluene-207592
42(R)-BINAPTHF07865
51(R)-BINAPToluene-206090
65(R)-BINAPToluene-207891
Diagrams

Troubleshooting_Low_ee cluster_step1 Step 1: Analysis cluster_step2 Step 2: Materials cluster_step3 Step 3: Conditions start Low Enantiomeric Excess Observed step1 Verify Analytical Method (Chiral HPLC/GC) start->step1 step2 Scrutinize Reagents & Catalyst step1->step2 Method Validated action1a Optimize Separation Method step1->action1a Inadequate Separation step3 Evaluate Reaction Conditions step2->step3 Reagents Pure action2a Purify Substrate/Reagents step2->action2a Impure Substrate action2b Use Fresh, High-Purity Catalyst step2->action2b Questionable Catalyst action2c Ensure Anhydrous/Degassed Solvents step2->action2c Poor Solvent Quality end_success High ee Achieved step3->end_success Optimization Successful end_fail Continue Optimization step3->end_fail ee Still Low end_fail->step1 action1b Validate Method action1a->action1b action1b->step2 action2a->step3 action2b->step3 action2c->step3 action3a Optimize Temperature action3a->step3 action3b Screen Solvents action3b->step3 action3c Vary Catalyst Loading action3c->step3

Caption: Troubleshooting workflow for low enantiomeric excess.

Chiral_Resolution_Workflow start Racemic Octahydroindolizine- 2-Carboxylic Acid step1 Add Chiral Resolving Agent start->step1 step2 Crystallization step1->step2 step3 Filtration step2->step3 step4a Less Soluble Diastereomeric Salt (Solid) step3->step4a step4b More Soluble Diastereomeric Salt (in Mother Liquor) step3->step4b step5a Liberate Enantiomer 1 (e.g., Acidification) step4a->step5a step5b Liberate Enantiomer 2 step4b->step5b end_a Enantiomerically Enriched Product 1 step5a->end_a end_b Enantiomerically Enriched Product 2 step5b->end_b

Caption: General workflow for chiral resolution by diastereomeric salt crystallization.

References

  • Movassaghi, M., & Schmidt, M. A. (2007). Catalytic, Asymmetric Indolizidinone Aza-Quaternary Stereocenter Synthesis: Expedient Synthesis of the Cylindricine Alkaloids Core. Organic Letters, 9(10), 1987-1990. [Link]

  • LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • Rovis, T., & Gutekunst, W. R. (2008). Total Synthesis of Indolizidine Alkaloid (−)-209D: Overriding Substrate Bias in the Asymmetric Rhodium-Catalyzed [2+2+2] Cycloaddition. Angewandte Chemie International Edition, 47(32), 6039-6041. [Link]

  • Hunt, I. (2020). Super Selective Synthesis: The Evolution of Enantioselective Methods. Illinois College Journal of Science. Retrieved from [Link]

  • Bach, T., & Hehn, J. P. (2011). Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. Journal of the American Chemical Society, 133(40), 15993-16000. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions a Optimization for enantioselective.... Retrieved from [Link]

  • Zhang, Z., & Liu, L. (2023). Enantio- and diastereodivergent synthesis of fused indolizines enabled by synergistic Cu/Ir catalysis. Chemical Science, 14(12), 3163-3170. [Link]

  • ResearchGate. (n.d.). Examples of the kinetic resolution of α‐chiral carboxylic acids with.... Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Rovis, T. (2008). Multi-component Cycloaddition Approaches in the Catalytic Asymmetric Synthesis of Alkaloid Targets. The Chemical Record, 8(4), 237-248. [Link]

  • Bandar, J. S., & Buchwald, S. L. (2017). Generality-oriented optimization of enantioselective aminoxyl radical catalysis. Proceedings of the National Academy of Sciences, 114(20), 5129-5134. [Link]

  • ResearchGate. (n.d.). Catalytic asymmetric synthesis of chiral indolizine derivatives. Retrieved from [Link]

  • PubMed. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Retrieved from [Link]

  • El-Gazzar, A. B. A., & Abdel-Megeed, M. F. (2010). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Molecules, 15(4), 2413-2425. [Link]

  • University of York. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Retrieved from [Link]

  • Asymmetric-Synthesis. (n.d.). Asymmetric-Synthesis. Retrieved from [Link]

  • Alexakis, A., & Benhaim, C. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-5263. [Link]

  • Reddit. (2015). Question about asymmetric synthesis. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]

  • Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic access to the indolizine-2-carboxylic acids 9 and 10 as.... Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Metabolic Stability of Bicyclic vs. Monocyclic Amino Acids in Drug Discovery

For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a cornerstone of translating a promising molecule into a viable therapeutic. Peptides and amino acid-b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a cornerstone of translating a promising molecule into a viable therapeutic. Peptides and amino acid-based drugs, while offering high target specificity, are notoriously susceptible to metabolic degradation, leading to poor pharmacokinetic profiles.[1][2] A primary strategy to overcome this is the introduction of conformational constraints.[1][3] This guide provides an in-depth comparison of the metabolic stability of two major classes of constrained amino acids: monocyclic and bicyclic structures, supported by experimental evidence and detailed protocols.

The Challenge: Metabolic Vulnerability of Peptides

The therapeutic potential of linear peptides is often curtailed by their rapid clearance from the body. This instability is primarily driven by two key mechanisms:

  • Proteolytic Degradation: The human body possesses a vast arsenal of proteases and peptidases that readily recognize and cleave the peptide bonds of linear amino acid chains.[4] These enzymes, found in plasma, the gastrointestinal tract, and within cells, are a primary defense and recycling mechanism, but they do not distinguish between endogenous peptides and peptide-based drugs.[4] The inherent flexibility of linear peptides allows them to adopt the extended conformations necessary to fit into the active sites of these degradative enzymes.[5]

  • Hepatic Metabolism: Beyond proteolysis, drug candidates are subject to Phase I and Phase II metabolism in the liver.[6] Cytochrome P450 (CYP) enzymes are a major family of Phase I enzymes that catalyze oxidative reactions, often rendering compounds more water-soluble for excretion.[7] The structure of a peptide or amino acid derivative can make it a substrate for these enzymes, contributing to its clearance.[8][9]

The Solution: Conformational Constraint

To combat this metabolic liability, medicinal chemists employ strategies to rigidify the peptide structure.[10][11] By reducing conformational flexibility, we can limit a molecule's ability to be recognized by degradative enzymes, thereby enhancing its metabolic half-life.[5][12][13] Cyclization is the most common approach, leading to monocyclic and, more recently, bicyclic structures.[14]

Monocyclic Amino Acids: The First Level of Defense

Creating a single macrocycle within a peptide—whether head-to-tail, side chain-to-side chain, or other variations—imposes significant structural constraints.[2][14] This simple act of cyclization accomplishes two critical goals:

  • Blocks Exopeptidases: By eliminating the free N- and C-termini, head-to-tail cyclization prevents degradation by exopeptidases, which chew away at the ends of a peptide chain.[14]

  • Reduces Endopeptidase Susceptibility: The cyclic structure is less able to adopt the linear conformation required by many endopeptidases (enzymes that cleave internal peptide bonds), thus providing a degree of protection.[12]

However, depending on the ring size and composition, monocyclic peptides can still retain considerable flexibility, leaving them vulnerable to certain proteases and metabolic enzymes.[12]

Bicyclic Amino Acids: Superior Structural Fortification

Bicyclic peptides introduce a second macrocycle, creating a far more rigid and pre-organized three-dimensional structure.[15][16][17] This enhanced structural constraint provides a dramatic improvement in metabolic stability compared to both linear and monocyclic analogues.[18][19][20]

The key advantage lies in their superior ability to mask protease cleavage sites. The highly constrained architecture makes it exceptionally difficult for the peptide backbone to be accessed and correctly oriented within a protease's catalytic site.[4] This has been demonstrated experimentally, where bicyclic peptides composed entirely of natural L-amino acids—which would normally be rapidly degraded—exhibit near-total resistance to proteolysis.[19][20] This structural rigidity also extends to stability in serum and against broad-spectrum protease cocktails.[15][21][22]

Structural Comparison: From Flexible to Rigid

The diagram below illustrates the progressive increase in structural constraint from a linear peptide to a highly rigid bicyclic system. This rigidity is the fundamental driver of enhanced metabolic stability.

G cluster_0 cluster_1 cluster_2 a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 a5 a5 a4->a5 b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 b4 b4 b3->b4 b5 b5 b4->b5 b5->b1 c1 c1 c2 c2 c1->c2 c3 c3 c2->c3 c4 c4 c2->c4 c3->c4 c5 c5 c4->c5 c5->c1

Caption: Increasing conformational constraint from linear to bicyclic structures.

Experimental Data: A Head-to-Head Comparison

The theoretical advantages of bicyclic structures are borne out by empirical data. Studies directly comparing the proteolytic stability of bicyclic peptides with their monocyclic and linear counterparts consistently demonstrate the superiority of the bicyclic scaffold.

Peptide ArchitectureKey Structural FeatureProteolytic StabilityRationale for Stability
Linear Peptide High flexibility, free N- and C-terminiVery LowReadily adopts extended conformation required by proteases; susceptible to both endo- and exopeptidases.[1][5]
Monocyclic Peptide Reduced flexibility, no free termini (in head-to-tail)Moderate to HighCyclization hinders adoption of protease-recognized conformations and protects against exopeptidases.[12][14]
Bicyclic Peptide Highly rigid, conformationally pre-organizedVery High / Near-Complete Extreme rigidity effectively masks protease cleavage sites, preventing enzymatic access.[15][17][19][20]

A landmark study provided a striking quantitative comparison: a bicyclic peptide (BCP) made of natural L-amino acids showed nearly 100% stability against proteolysis, whereas its corresponding monocyclic (MCP) version showed only 3% stability under the same conditions.[19][20] This highlights the transformative impact of introducing a second ring on metabolic resilience.

Experimental Protocol: Assessing Metabolic Stability in Liver Microsomes

To provide a practical framework, this section details a standard protocol for an in vitro liver microsomal stability assay. This assay is a cornerstone of early drug discovery for evaluating a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[23][24][25]

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., a monocyclic or bicyclic amino acid derivative) upon incubation with pooled human liver microsomes.

Materials
  • Test Compounds: Stock solutions in DMSO (e.g., 10 mM).

  • Liver Microsomes: Pooled human liver microsomes (HLM), stored at -80°C.

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase). This is critical as NADPH is the required cofactor for CYP enzyme activity.[23]

  • Termination Solution: Ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

  • Equipment: 96-well plates, multichannel pipettes, incubator (37°C), centrifuge, LC-MS/MS system.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.

    • Prepare the test and control compound working solutions by diluting the stock solutions in buffer. A typical final assay concentration is 1 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • Pre-incubation: Add the microsomal solution and the test/control compound solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero (T=0).

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold termination solution. The T=0 sample is taken immediately after adding the NADPH solution.

  • Sample Processing:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analysis and Data Interpretation:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the microsomal stability assay.

G cluster_prep 1. Preparation cluster_incub 2. Incubation (37°C) cluster_analysis 3. Analysis prep_mics Prepare Microsome Solution (1 mg/mL) pre_incub Pre-incubate Microsomes + Compound prep_mics->pre_incub prep_cpd Prepare Test Compound Working Solution (1 µM) prep_cpd->pre_incub prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction (Add NADPH) prep_nadph->initiate pre_incub->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate Reaction (Ice-Cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Sources

Comparative

Conformational Locking in Peptidomimetics: A Comparative Ramachandran Analysis of Oic vs. Proline Residues

Executive Summary Octahydroindolizine-2-carboxylic acid (Oic) represents a critical evolution in peptidomimetic design.[1][2] While Proline (Pro) is the standard for inducing backbone constraints, its conformational land...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Octahydroindolizine-2-carboxylic acid (Oic) represents a critical evolution in peptidomimetic design.[1][2] While Proline (Pro) is the standard for inducing backbone constraints, its conformational landscape remains relatively flexible in the


 (psi) torsion angle. Oic, a bicyclic analogue, introduces a fused 6-membered ring that drastically reduces this entropy.

This guide provides a technical comparison of Oic versus Proline, focusing on Ramachandran plot distribution, synthesis protocols for sterically hindered coupling, and experimental validation methods. It is designed for medicinal chemists seeking to stabilize bioactive peptide conformations (e.g.,


-turns, Polyproline II helices) to enhance metabolic stability and receptor selectivity.[3]

The Conformational Landscape: Oic vs. Proline

The Ramachandran plot maps the allowed backbone torsion angles


 (N-C

) and

(C

-C').[4]
Structural Mechanics
  • Proline (Monocyclic): The pyrrolidine ring restricts

    
     to roughly -60° ± 15°. However, the 
    
    
    
    angle retains significant freedom, allowing Pro to toggle between
    
    
    -helical (-45°) and Polyproline II (PPII) regions (+145°).
  • Oic (Bicyclic): Oic creates a "steric lock." The bridgehead carbons (C3a and C7a) of the fused cyclohexane ring impose severe van der Waals repulsions if the backbone attempts to rotate out of specific allowed minima. This forces the peptide backbone into a narrow conformational trough, typically favoring the extended PPII geometry or specific

    
    -turn corners.
    
Comparative Data Table

The following table summarizes the energetic and geometric differences between Proline and Oic residues in a peptide chain.

FeatureL-Proline (Pro)L-Oic ((2S, 3aS, 7aS)-isomer)Impact on Drug Design

(Phi) Angle
Restricted (-60° to -85°)Highly Restricted (-70° to -85°)Pre-organizes secondary structure.[1]

(Psi) Angle
Flexible (-55° to +150°)Constrained (Favors +120° to +150°)Oic locks the "upper left" quadrant (PPII/

-sheet).

(Chi) Angles
Dynamic puckering (Endo/Exo)Rigid (Fused ring prevents puckering)Reduces entropic penalty upon receptor binding.
Cis/Trans Ratio ~10-30% Cis (in water)Trans dominant (Steric bulk disfavors Cis)Stabilizes bioactive trans amide bonds.
Turn Induction Good (Type I/II turns)Excellent (Type II / II' turns)Ideal for mimicking protein loops (e.g., GPCR ligands).

Ramachandran Plot Analysis[4][5][6][7]

To analyze Oic peptides effectively, researchers must look for deviations from standard Proline distributions.

The "Oic Region"

In a standard Ramachandran plot:

  • Proline: Shows a broad vertical cluster in the top-left quadrant.

  • Oic: Shows a tightly focused cluster in the PPII region (

    
    ) and the region corresponding to the 
    
    
    
    position of a Type II
    
    
    -turn (
    
    
    ).

Key Insight: If your molecular dynamics (MD) simulations or NMR data show Oic populating the


-helical region (

), the model is likely incorrect or the peptide is under extreme strain. The steric clash between the Oic bridgehead and the preceding carbonyl oxygen makes this region energetically prohibitive.
Visualization of Steric Logic

The following diagram illustrates why Oic restricts conformational space more effectively than Proline.

Oic_vs_Pro_Logic Proline Proline Residue (Monocyclic) Phi_Constraint Phi (φ) Constraint (Ring prevents N-Ca rotation) Proline->Phi_Constraint Entropy Entropic Penalty (High) Proline->Entropy Flexible Psi Oic Oic Residue (Bicyclic [4.3.0]) Oic->Phi_Constraint Psi_Constraint Psi (ψ) Constraint (Bridgehead Clash) Oic->Psi_Constraint Fused Cyclohexane Ring Preorganization Pre-organization (High Affinity) Phi_Constraint->Preorganization Psi_Constraint->Preorganization Locks Backbone Preorganization->Entropy Reduces Penalty

Figure 1: Mechanistic flow comparing the steric constraints of Proline and Oic. Note the additional Psi constraint in Oic leading to superior pre-organization.

Experimental Protocols

Synthesizing and validating Oic-containing peptides requires modified protocols due to the steric bulk of the bicyclic system. Standard coupling times often result in deletion sequences.

Synthesis: Overcoming Steric Hindrance

Objective: Couple Fmoc-Oic-OH to a resin-bound peptide or couple the next amino acid onto the N-terminus of Oic.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. Standard HBTU/DIC is often insufficient.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization and accelerate reaction.[5][6]

  • Base: DIPEA (Diisopropylethylamine).[5][6][7][8][9]

Protocol:

  • Activation: Dissolve Fmoc-Oic-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in dry DMF. Add DIPEA (6 eq).[9] Activate for 30-60 seconds (pre-activation is critical).

  • Coupling: Add mixture to the resin.

  • Duration: Double coupling is required.

    • Coupling 1: 2 hours at Room Temperature.

    • Coupling 2: 1 hour at 40°C (Microwave assisted is preferred if available: 75°C for 5 mins).

  • Monitoring: Use the Chloranil test (for secondary amines) rather than the Kaiser test. Oic is a secondary amine; Kaiser test will not work accurately.

Validation: NMR & Conformational Analysis

Once synthesized, the conformation must be validated to ensure the Oic residue is inducing the desired turn.

  • NOE (Nuclear Overhauser Effect) Spectroscopy:

    • Look for strong

      
       (C
      
      
      
      H - C
      
      
      H) cross-peaks. This confirms the trans isomer of the Oic amide bond.
    • Diagnostic: In Type II turns, specific NOEs between the Oic (at

      
      ) and the residue at 
      
      
      
      (NH) should be observed.
  • Temperature Coefficients:

    • Measure amide proton chemical shifts at varying temperatures (298K - 320K).

    • Low coefficients (

      
       ppb/K) for the residue following Oic indicate solvent shielding, confirming a stable hydrogen-bonded turn.
      
Workflow Diagram

Experimental_Workflow Design Sequence Design (Oic at i+1) Synthesis SPPS (Fmoc) Use HATU/HOAt Design->Synthesis Purification HPLC Purification (>95% Purity) Synthesis->Purification Analysis NMR Analysis (NOESY/TOCSY) Purification->Analysis Validation Ramachandran Validation Analysis->Validation Extract J-couplings Validation->Design Refine Model

Figure 2: Iterative workflow for the synthesis and structural validation of Oic-containing peptides.

References

  • LifeTein. (2026). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic).[2] Retrieved from [Link]

  • Gómez-Monterrey, I., et al. (2008). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC. Retrieved from [Link]

  • Kang, Y. K., et al. (2006). Conformational preferences of proline oligopeptides. Journal of Physical Chemistry B. Retrieved from [Link]

  • Hollingsworth, S. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins. Biomolecular Concepts. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Validation of Absolute Configuration in Octahydroindolizine Synthesis

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. In the realm of drug development, where the octahydroindolizine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. In the realm of drug development, where the octahydroindolizine scaffold is a recurring motif in numerous natural products and pharmacologically active compounds, unambiguous stereochemical assignment is not merely an academic exercise but a regulatory and safety imperative.[1][2][3] This guide provides a comparative analysis of the primary analytical techniques employed to validate the absolute configuration of chiral centers within the octahydroindolizine framework, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Stereochemical Imperative in Drug Design

The physiological effects of a chiral drug are often dictated by a single enantiomer, with its counterpart potentially exhibiting reduced efficacy, different activity, or even significant toxicity. The octahydroindolizine core, with its multiple stereocenters, presents a considerable synthetic challenge and necessitates rigorous stereochemical validation. An erroneous assignment can lead to the costly development of an inactive or harmful compound, underscoring the need for robust and reliable analytical methodologies.

A Comparative Overview of Key Validation Techniques

The determination of a molecule's absolute configuration can be approached through several powerful techniques. The choice of method is often dictated by the physical properties of the molecule, sample availability, and the instrumentation at hand. Here, we compare the most prevalent methods: X-ray Crystallography, NMR-based techniques (specifically Mosher's Method), and Chiroptical Spectroscopy.

X-Ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SCD) is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[4][5][6] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom.

  • Expertise & Experience: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the analyte or a suitable derivative. This can often be a significant bottleneck in the workflow.[4][6] For molecules that are difficult to crystallize, co-crystallization with a chaperone molecule can be an effective strategy.[4][6] The technique provides unparalleled accuracy in determining bond lengths, angles, and stereochemistry.[5]

  • Trustworthiness: When a suitable crystal is obtained and the data quality is high, the result is an unambiguous assignment of the absolute configuration. The Flack parameter, derived from the crystallographic data, provides a statistical measure of the correctness of the assigned enantiomer.[7]

  • Limitations: The absolute requirement for a single crystal is the most significant limitation. Many complex organic molecules, including some octahydroindolizine derivatives, may be oils or amorphous solids, precluding analysis by this method.

NMR Spectroscopy: The Power of Diastereomeric Probes

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical characterization, can be ingeniously applied to determine absolute configuration through the use of chiral derivatizing agents (CDAs). The most well-known of these is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), which is used to convert a chiral alcohol or amine into a mixture of diastereomeric esters or amides.[8][9][10]

  • Expertise & Experience: The underlying principle of Mosher's method is that the different spatial environments of the protons in the two diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum.[10][11] By systematically analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the stereocenter can be deduced.[11] For secondary amines, such as the nitrogen in the octahydroindolizine core, the formation of Mosher amides allows for this analysis.[8][9] However, the presence of rotamers due to hindered rotation around the newly formed amide bond can complicate the spectral analysis, requiring careful consideration of conformational populations.[8][12]

  • Trustworthiness: The reliability of Mosher's method hinges on the correct assignment of proton signals and the consistent application of the established mnemonic. It is a powerful tool, particularly when X-ray crystallography is not feasible.

  • Limitations: The method requires a derivatizable functional group (an alcohol or primary/secondary amine) near the stereocenter of interest. Additionally, significant overlap of signals in the NMR spectrum can make the analysis challenging.

Chiroptical Spectroscopy: A Solution-State Approach

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[13][14]

  • Expertise & Experience: VCD, which operates in the infrared region, is particularly powerful for determining the absolute configuration of molecules in their solution state, which is often more biologically relevant than the solid state.[13][14] The experimental VCD spectrum is compared to a theoretically predicted spectrum generated through density functional theory (DFT) calculations for a known absolute configuration.[14][15] A good match between the experimental and calculated spectra provides a confident assignment of the absolute configuration.[15]

  • Trustworthiness: The accuracy of the assignment is highly dependent on the quality of the quantum mechanical calculations and the ability to account for all significant solution-state conformers.[15]

  • Limitations: VCD instrumentation is less common than NMR or X-ray diffractometers. The computational resources and expertise required for accurate spectral prediction can also be a barrier. ECD, which measures transitions in the UV-visible region, is generally applicable to molecules containing chromophores.

Data at a Glance: A Comparative Table

FeatureX-Ray CrystallographyNMR (Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle X-ray diffraction from a single crystalFormation of diastereomers with distinct NMR signalsDifferential absorption of circularly polarized infrared light
Sample Requirement High-quality single crystalMilligram quantities of pure sample with a derivatizable groupMilligram quantities of pure sample in solution
Primary Output 3D atomic coordinates¹H or ¹⁹F NMR spectra of diastereomersVCD and IR spectra
Determination of Absolute Configuration Direct and unambiguousIndirect, based on analysis of chemical shift differences (Δδ)Comparison of experimental and calculated spectra
Key Advantage Definitive structural informationApplicable to non-crystalline samples in solutionProvides solution-state conformation and absolute configuration
Key Limitation Requires a single crystalRequires a derivatizable functional group; can be complex to interpretRequires specialized instrumentation and computational expertise

Experimental Protocol: Mosher's Amide Analysis for a Chiral Octahydroindolizine

This protocol details the steps for determining the absolute configuration of a chiral secondary amine within an octahydroindolizine scaffold using Mosher's acid.

Materials:

  • Chiral octahydroindolizine sample (approx. 5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA-OH)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA-OH)

  • Coupling agent (e.g., EDC or DCC)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Amide:

    • In a clean, dry vial, dissolve approximately 2.5 mg of the chiral octahydroindolizine in 0.5 mL of anhydrous DCM.

    • Add 1.2 equivalents of (R)-MTPA-OH and 1.5 equivalents of EDC.

    • Add 2 equivalents of TEA to the reaction mixture.

    • Stir the reaction at room temperature for 4-8 hours, monitoring by TLC for the disappearance of the starting amine.

    • Upon completion, quench the reaction with a few drops of water.

    • Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure and dissolve the residue in an appropriate deuterated solvent for NMR analysis.

  • Preparation of (S)-MTPA Amide:

    • In a separate, clean, dry vial, repeat the procedure from step 1 using (S)-MTPA-OH.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.

    • Carefully assign the proton signals for both diastereomers. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

    • Create a table of chemical shifts for the assigned protons in both spectra.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed stereogenic center.

  • Determination of Absolute Configuration:

    • Apply the Mosher's method mnemonic to the calculated Δδ values. For an (R)-MTPA amide, protons on one side of the MTPA plane will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ). The opposite is true for the (S)-MTPA amide.

    • The spatial arrangement of the substituents around the stereocenter can be inferred from the signs of the Δδ values, thus revealing the absolute configuration.

Visualizing the Workflow and Logic

G cluster_synthesis Synthesis of Diastereomers cluster_analysis NMR Analysis cluster_determination Configuration Assignment Chiral Octahydroindolizine Chiral Octahydroindolizine R_MTPA (R)-MTPA-OH S_MTPA (S)-MTPA-OH R_Amide (R)-MTPA Amide S_Amide (S)-MTPA Amide NMR_R ¹H NMR of (R)-Amide NMR_S ¹H NMR of (S)-Amide Delta_delta Calculate Δδ = δS - δR Mnemonic Apply Mosher's Mnemonic Absolute_Config Absolute Configuration

G Analysis Analysis of Δδ values for protons around the stereocenter Conclusion Assignment of substituent positions relative to the MTPA plane Analysis->Conclusion Final_Config Determination of the Absolute Configuration (R or S) Conclusion->Final_Config

Conclusion: A Multi-faceted Approach to Stereochemical Validation

The unambiguous determination of absolute configuration is a critical step in the development of chiral molecules such as octahydroindolizines. While X-ray crystallography remains the definitive method, its applicability is limited by the need for single crystals. NMR-based methods, particularly Mosher's amide analysis, provide a powerful alternative for solution-state determination, albeit with its own set of interpretational challenges. Chiroptical techniques like VCD are emerging as highly valuable tools, offering insights into the solution-state conformation and absolute configuration without the need for derivatization.

Ultimately, a multi-pronged analytical strategy, leveraging the strengths of each technique, provides the highest level of confidence in the assigned stereochemistry. For instance, an initial assignment by Mosher's method can be unequivocally confirmed by obtaining a crystal structure of a suitable derivative. This integrated approach ensures the scientific integrity of the research and is a cornerstone of robust drug development programs.

References

  • A convenient method for the determination of the absolute configuration of chiral amines. (2003). The Journal of Organic Chemistry. [Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. (n.d.). Analytical Biochemistry. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (2020). Angewandte Chemie International Edition. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry. [Link]

  • A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. (2003). The Journal of Organic Chemistry. [Link]

  • Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. (2006). Magnetic Resonance in Chemistry. [Link]

  • MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. (2002). The Journal of Organic Chemistry. [Link]

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. (2008). Natural Product Communications. [Link]

  • Absolute Configurational Assignments of Secondary Amines by CD-Sensitive Dimeric Zinc Porphyrin Host. (2003). Journal of the American Chemical Society. [Link]

  • ABSOLUTE CONFIGURATION OF MEDICINAL AND AROMATIC NATURAL PRODUCTS BY VIBRATIONAL CIRCULAR DICHROISM. (2009). Ars Pharmaceutica. [Link]

  • Determination of the Absolute Configurations of Natural Products via Density Functional Theory Calculations of Optical Rotation, Electronic Circular Dichroism, and Vibrational Circular Dichroism: The Cytotoxic Sesquiterpene Natural Products Quadrone, Suberosenone, Suberosanone, and Suberosenol A Acetate. (2006). Journal of Natural Products. [Link]

  • Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. (2008). Organic & Biomolecular Chemistry. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (2020). ResearchGate. [Link]

  • Applications of OR/ECD/VCD to the structure elucidation of natural products. (2019). Natural Product Reports. [Link]

  • Absolute configuration determination of small molecules with X-ray and electron diffraction. (2023). American Crystallographic Association. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Direct determination of absolute stereochemistry of α-methylselenocysteine using multinuclear NMR spectroscopy. (2021). The Aquila Digital Community. [Link]

  • Determination of absolute configuration via vibrational circular dichroism. (2004). Drug Discovery Today: Technologies. [Link]

  • Natural products and drugs containing chiral hexahydroindole or octahydroindole moieties. (n.d.). ResearchGate. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy. [Link]

  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2017). Journal of Basic and Clinical Pharmacy. [Link]

  • Chiral Hydroxamic Acids Ligands in Asymmetric Synthesis of Natural Products. (2023). MDPI. [Link]

  • A m-quaterphenyl probe for absolute configurational assignments of primary and secondary amines. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. (2022). MDPI. [Link]

  • Asymmetric Synthesis and Absolute Configuration Determination of an Enantioenriched Alcohol: A Discovery-Based Undergraduate Laboratory Experiment. (2020). Semantic Scholar. [Link]

  • Synthesis and Absolute Configuration Assignment of 9-Hydroxyrisperidone Enantiomers. (n.d.). ResearchGate. [Link]

  • Synthesis, enantiomer isolation, and determination of the absolute configuration of the active isomer of PNU-286607 (QPT-1). (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octahydroindolizine-2-carboxylic acid
Reactant of Route 2
Octahydroindolizine-2-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.